4-Methylundecane

Catalog No.
S562483
CAS No.
2980-69-0
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylundecane

CAS Number

2980-69-0

Product Name

4-Methylundecane

IUPAC Name

4-methylundecane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-4-6-7-8-9-11-12(3)10-5-2/h12H,4-11H2,1-3H3

InChI Key

KNMXZGDUJVOTOC-UHFFFAOYSA-N

SMILES

CCCCCCCC(C)CCC

Canonical SMILES

CCCCCCCC(C)CCC

4-methylundecane is an alkane that is undecane substituted by a methyl group at position 4. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It derives from a hydride of an undecane.

Technical Profile of 4-Methylundecane

Author: Smolecule Technical Support Team. Date: February 2026

4-Methylundecane is an organic compound classified as a branched-chain alkane. The table below summarizes its core chemical and physical properties from authoritative sources [1] [2] [3].

Property Value / Description Source
Molecular Formula C₁₂H₂₆ [1] [4] [5]
Molecular Weight 170.33 g/mol [1] [5]
CAS Registry Number 2980-69-0 [1] [2] [4]
IUPAC Name This compound [4] [5]
Structure (SMILES) CCCCCCCC(C)CCC [5]
Boiling Point 483.0 K (209.8 °C) [3]
Melting Point 206.5 K (-66.5 °C) [3]
Enthalpy of Vaporization 51.6 kJ/mol (at 374 K) [3]
Density 0.7478 (at estimated room temperature) [1]

Analytical Characterization

For researchers aiming to identify or verify this compound, here are the standard analytical methodologies and expected results.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of this compound shows characteristic fragmentation patterns of branched alkanes [5]. The molecular ion peak appears at mass-to-charge ratio (m/z) 170, corresponding to its molecular weight. Key fragmentation mechanisms include:

  • Alpha-cleavage: Occurs adjacent to the branched carbon (position 4), producing stable secondary carbocations.
  • Methyl radical loss: Results in a series of fragment ions differing by 14 mass units, typical of alkane fragmentation. The base peak typically corresponds to the most stable carbocation formed through these cleavages [5].
Gas Chromatography Retention Indices

Gas Chromatography (GC) is a primary method for separating and identifying volatile compounds like this compound. Its retention index (RI) helps identify it in complex mixtures. The table below lists its Kovats Retention Indices on standard non-polar columns [2].

Column Type Active Phase Temperature Retention Index (RI)
Capillary Squalane 100 °C 1159.0
Capillary OV-1 60 °C 1163.0
Capillary SE-54 Temperature Ramp 1160.0
Capillary DB-5 Custom Program 1158.0

Research Context and Potential Applications

While the search results confirm this compound's identity as a chemical entity, its role in biological or pharmacological research is less clear.

  • Volatile Organic Compound (VOC) in Metabolomics: One source notes that this compound has been identified as a metabolite in cancer metabolism [5]. This suggests a potential role as a biomarker detectable in volatilome studies, an emerging field that investigates VOCs as diagnostic tools [6].
  • Lack of Direct Drug Development Evidence: The search results do not link this compound to any specific signaling pathways (e.g., NF-κB or MAPK), enzymatic targets, or direct anti-inflammatory/anti-cancer activities that are typical in drug development pipelines [7]. Its potential role appears to be that of a biomarker rather than a therapeutic agent.

A Proposed Research Workflow for Investigation

Given the lack of established biological data, the following workflow outlines how a research program could systematically investigate the potential significance of this compound. The diagram below maps this proposed investigative pathway.

Start Start: Detect this compound Step1 1. Sample Collection & VOC Pre-concentration Start->Step1 Step2 2. GC×GC-TOFMS Analysis Step1->Step2 Step3 3. Data Analysis & Biomarker Validation Step2->Step3 Step4 4. Functional Investigation (e.g., Gene Knock-down) Step3->Step4 Step5 5. Pathway Analysis & Mechanism Step4->Step5 End Outcome: Define Biological Role Step5->End

A proposed workflow to functionally characterize this compound, from detection to mechanistic understanding.

How to Proceed with Your Research

The information provided here is a foundation. To build upon it for drug development purposes, you may need to:

  • Conduct a Deeper Literature Review: Search specialized scientific databases for any recent studies linking this specific alkane to disease models.
  • Focus on Volatilomics: Explore the methodology in papers like those cited, which use advanced tools like the "Biodome" and GC×GC-TOFMS for VOC analysis [6]. These protocols are state-of-the-art for discovering volatile biomarkers.
  • Investigate Biosynthetic Pathways: Research the metabolic pathways that produce branched alkanes in human cells or microbiota, which could provide clues to its origin and function.

References

Basic Identifiers and Handling Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data for 4-Methylundecane.

Property Details
CAS Number 2980-69-0 [1] [2] [3]
Molecular Formula C₁₂H₂₆ [1] [2] [3]
Molecular Weight 170.33 g/mol [1] [2] [3]
Appearance Information not available in search results
Specific Hazards No specific GHS hazard classification found [2]

Based on general laboratory safety practices for chemical substances, the following handling precautions are recommended [1]:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, which may include safety goggles, gloves, and a lab coat.
  • Ventilation: Work in a well-ventilated area. Use a fume hood to minimize inhalation of vapors or exposure to gases.
  • Containment: Handle with care to prevent spills, splashes, or the generation of fumes. Use spill trays or containment measures during transfer.
  • Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not eat or drink in areas where the chemical is handled [1].

Understanding Skin Corrosion and Irritation Tests

Since a specific hazard classification for this compound was not found, it is useful to understand how such classifications are determined for other chemicals. The following diagram illustrates the standard workflow for assessing skin corrosion and irritation, as outlined in OECD and GHS guidelines [4] [5].

G Start Start: Substance/Mixture A Human experience showing irreversible skin damage? Start->A B pH extremes: ≤ 2 or ≥ 11.5? A->B No E1 Category 1A, 1B, or 1C (Corrosive) A->E1 Yes C In vitro skin corrosion test B->C No B->E1 Yes D Validated in vitro skin irritation test C->D Negative C->E1 Positive E2 Category 2 (Irritant) D->E2 Positive (Mean value ≥ 2.3 < 4.0) E3 Category 3 (Mild Irritant) D->E3 Positive (Mean value ≥ 1.5 < 2.3) E4 Not Classified D->E4 Negative

A key factor in this assessment is a substance's pH. The Globally Harmonized System (GHS) states that substances with pH extremes of ≤ 2 or ≥ 11.5 are presumed to have skin corrosion or irritation properties, unless other assessment criteria prove otherwise [5]. Research on other acids shows that both pH and concentration are critical factors in determining skin irritancy, with higher concentrations (e.g., 1 M) of many acids being classified as irritants, even at very low pH levels [4].

Experimental Protocol for Skin Irritation Assessment

For research purposes, here is a detailed methodology for evaluating skin irritation in vitro, based on OECD Test Guideline 439 [4]. This is the type of study that would generate data for an SDS.

  • Test System: A 3D-reconstructed human epidermis model (e.g., KeraSkin).
  • Test Substance Application: The substance is applied directly to the surface of the tissue model.
  • Exposure and Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at room temperature.
  • Post-Treatment Washing: After exposure, the test substance is thoroughly washed from the tissues with a saline solution.
  • Cell Viability Assessment: Tissue viability is measured using an MTT assay. This assay quantifies the reduction of yellow MTT to purple formazan by living cells, which serves as a marker for metabolic activity.
  • Interpretation of Results: According to the guideline, a substance is classified as an irritant if it reduces tissue viability to below 50% of the negative control. A non-irritant result is indicated by viability above 50% [4].

How to Proceed Further

I hope this structured technical information provides a solid foundation for your work. To obtain a complete SDS, you may consider these steps:

  • Contact Suppliers Directly: Reach out to fine chemical suppliers like AquigenBio or Pharmaffiliates (cited in the search results) as they are the most likely sources for a formal SDS [1] [3].
  • Consult Regulatory Databases: Check official chemical databases such as those provided by the EPA or ECHA for any registered information [2].

References

Experimental Thermophysical Data for 4-Methylundecane

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative data available from authoritative sources, primarily the NIST Chemistry WebBook [1] [2].

Property Value Units Conditions / Temperature Method / Source
Boiling Point (Tboil) 483.0 ± 3.0 K - Experimental (Gibbons, 1941) [1] [2]
Melting Point (Tfus) 206.5 ± 2.0 K - Experimental (Petrov, Sergienko, et al., 1959) [1] [2]
Enthalpy of Vaporization (ΔvapH) 12.3 kcal/mol 374 K A (Stephenson and Malanowski, 1987) [1] [2]
Enthalpy of Vaporization (ΔvapH) 51.60 kJ/mol 420 K NIST [3]
Vapor Pressure (Pvap) 0.297 mmHg 25 °C Calculated [4]

Relationship Between Key Thermodynamic Properties

The thermodynamic properties of a substance like 4-methylundecane are fundamentally interconnected. The diagram below illustrates the relationships and experimental contexts for the phase change enthalpies.

G This compound\n(Solid) This compound (Solid) This compound\n(Liquid) This compound (Liquid) This compound\n(Solid)->this compound\n(Liquid) ΔHₜᵣₛ (Fusion) Tₘ = 206.5 K This compound\n(Gas) This compound (Gas) This compound\n(Solid)->this compound\n(Gas) ΔHₛᵤᵦ (Sublimation) Data Not Available This compound\n(Liquid)->this compound\n(Gas) ΔHᵥₐₚ (Vaporization) T = 374 K Experimental Data\n(NIST WebBook) Experimental Data (NIST WebBook) ΔHᵥₐₚ ΔHᵥₐₚ Experimental Data\n(NIST WebBook)->ΔHᵥₐₚ Computational Study\n(MD Simulation) Computational Study (MD Simulation) Molecular-Level Insights Molecular-Level Insights Computational Study\n(MD Simulation)->Molecular-Level Insights

Relationship between phase changes and enthalpies for this compound. ΔHsub data is not available in the searched literature.

Experimental and Computational Methodologies

The data presented is derived from both traditional experimental measurements and modern computational models.

Traditional Experimental Measurement (Vapor Pressure & Enthalpy)

The experimental data for this compound in the NIST database was likely obtained using classic techniques [5].

  • Vapor Pressure Measurement: The temperature-dependent vapor pressure data is used to calculate the enthalpy of vaporization using integrated forms of the Clausius-Clapeyron equation. The value of 12.3 kcal/mol at 374 K is based on data fitted from 359 K to 481 K [1] [2].
  • Direct Calorimetry: Enthalpies of phase changes can be directly and accurately measured using calorimetric methods, which measure the heat absorbed or released during a physical transformation [5].
Computational Molecular Dynamics (MD) Simulation

Molecular dynamics simulations provide a complementary approach to study thermophysical properties [6].

  • Force Fields: Simulations use mathematical models called "force fields" to describe interatomic interactions. The TraPPE-UA, OPLS-AA, and L-OPLS force fields are commonly benchmarked for alkanes [6].
  • Protocol: The system is placed in a simulation box with periodic boundaries. Equilibrium properties are calculated by running the simulation under statistical ensembles like NpT (constant Number of particles, pressure, and temperature) for millions of time steps. Properties like liquid density and vapor-liquid interface behavior are averaged over the simulation trajectory [6].

References

4-methylundecane thermal conductivity and viscosity

Author: Smolecule Technical Support Team. Date: February 2026

Available Experimental Data on Related Compounds

The available data comes from a 2021 study that measured the liquid thermal conductivity of mixtures including n-undecane (a straight-chain alkane similar to 4-methylundecane) with biodiesel components like methyl caprate and ethyl caprate [1]. The table below summarizes the key experimental data from this research.

Mixture Components Temperature Range Concentrations (by weight) Reported Thermal Conductivity (W·m⁻¹·K⁻¹)
Methyl Caprate + n-Undecane [1] 292 K to 362 K 0.2000, 0.4000, 0.6000, 0.8000 Experimental values provided, showing temperature and concentration dependence.
Methyl Caprate + n-Tridecane [1] 292 K to 362 K 0.2000, 0.4000, 0.6000, 0.8000 Experimental values provided.
Ethyl Caprate + n-Undecane [1] 292 K to 362 K 0.2000, 0.4000, 0.6000, 0.8000 Experimental values provided.
Ethyl Caprate + n-Tridecane [1] 292 K to 362 K 0.2000, 0.4000, 0.6000, 0.8000 Experimental values provided.

Key Findings from the Study: The research concluded that for all four measured mixtures, the liquid thermal conductivity decreased linearly with increasing temperature and increased with the concentration of methyl or ethyl caprate within the blend [1].

Detailed Experimental Methodology

The study provides a detailed account of the experimental protocol, which can serve as a reference for how such measurements are conducted.

  • Materials: The pure substances (methyl caprate, ethyl caprate, n-undecane, and n-tridecane) were used as received from the supplier. The purity of all samples was confirmed before measurement [1].
  • Method: Transient Hot-Wire Method: This technique was used to measure thermal conductivity. It is considered a reliable and accurate method for fluids. The principle involves:
    • Placing a thin, vertical metal wire (acting as both a heat source and a temperature sensor) in the test liquid.
    • Applying a constant heat power to the wire.
    • Measuring the temperature rise of the wire over a very short time period (a few seconds).
    • The thermal conductivity of the surrounding liquid is then calculated from the relationship between the heating power and the temperature change over time [1].
  • Apparatus and Procedure: The experimental setup consisted of a liquid thermostat, a standard resistor, a high-precision data acquisition instrument, and a platinum wire. The procedure involved placing the sample fluid in a measuring cell, applying a constant electrical power, recording the wire's temperature change, and using the established equations to compute thermal conductivity. The apparatus was verified by measuring the thermal conductivity of toluene and comparing it with standard reference data [1].

Workflow for Property Determination of a Novel Compound

For a compound like this compound where specific data is unavailable, the following workflow outlines the process a researcher would typically follow, from literature review to potential experimental measurement. The DOT language script for this diagram is provided below.

workflow start Start: Novel Compound (this compound) lit_review Comprehensive Literature Review start->lit_review data_found Data Found? lit_review->data_found use_data Use Existing Data data_found->use_data Yes plan_exp Plan Experimental Measurement data_found->plan_exp No end Data Available use_data->end select_method Select Method (e.g., Transient Hot-Wire) plan_exp->select_method conduct_exp Conduct Experiment & Validate Apparatus select_method->conduct_exp analyze Analyze Data & Publish Results conduct_exp->analyze analyze->end

A workflow for determining thermophysical properties when data is unavailable.

Suggestions for Finding Specific Data

Since direct data for this compound was not found, here are practical steps you can take to locate this specialized information:

  • Search Scientific Databases: Conduct a targeted search on major platforms like Scopus, Web of Science, or Google Scholar using specific queries such as "this compound thermal conductivity" or "viscosity of branched alkanes".
  • Explore Property Prediction Methods: Consider using group contribution methods or molecular simulation software. These techniques can estimate properties based on the molecular structure of this compound and are often used when experimental data is lacking.
  • Investigate NIST Resources: Check the NIST Chemistry WebBook or other standardized thermophysical property databases, which are authoritative sources for pure compound data.

References

Comprehensive Analysis of 4-Methylundecane Retention Index in Gas Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Retention Indices

The retention index (RI) system, established by Kováts, is an essential tool in gas chromatography (GC) for identifying volatile compounds by normalizing their retention times relative to a homologous series of n-alkanes. This system enables comparison of retention data across different laboratories and instrumental conditions, with the NIST GC Retention Index Database serving as a primary reference containing over 180,000 compounds and 491,790 retention index values [1] [2]. For researchers analyzing hydrocarbons like 4-methylundecane (CAS 2980-69-0), understanding its specific retention behavior is crucial for compound identification in complex matrices such as petroleum products, environmental samples, and food flavor analyses.

Experimental Protocols for RI Determination

HS-SPME/GC-MS Analysis Procedure

Principle: Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS) enables preconcentration and analysis of volatile compounds from complex matrices without extensive sample preparation [3] [4].

  • Sample Preparation: Place 1.00 g of sample into a 20 mL headspace vial and seal immediately with a silicone/Teflon septum cap. For solid samples, grinding to a consistent particle size improves reproducibility [3].
  • HS-SPME Conditions:
    • Equilibration: 35 minutes at 50°C in a thermostatic water bath with shaking every 10 minutes
    • Extraction: 30 minutes at 70°C using a 50/30 μm DVB/CAR/PDMS fiber coating
    • Desorption: 5 minutes in the GC injector [3]
  • GC Conditions:
    • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness)
    • Temperature Program: 35°C (hold 3 min) → 65°C at 4°C/min (hold 2 min) → 90°C at 2°C/min (hold 3 min) → 220°C at 5°C/min (hold 2 min)
    • Carrier Gas: Helium at constant flow of 0.8 mL/min
    • Injector Temperature: 260°C with split ratio 5:1 [3]
  • MS Conditions:
    • Ionization Mode: Electron impact (EI) at 70 eV
    • Mass Range: m/z 50-550
    • Ion Source Temperature: 230°C
    • Transfer Line Temperature: 280°C [3]
Retention Index Calculation

The retention index is calculated using the Kovats formula based on n-alkane standards:

RI = 100n + 100[(tₓ - tₙ)/(tₙ₊₁ - tₙ)]

Where:

  • tₓ = retention time of unknown compound
  • tₙ = retention time of n-alkane with n carbon atoms
  • tₙ₊₁ = retention time of n-alkane with n+1 carbon atoms
  • n = number of carbon atoms in the smaller n-alkane [3] [5]

For accurate results, analyze a series of n-alkane standards (C7-C30) under identical chromatographic conditions and record their retention times to establish the calibration curve [3].

This compound Retention Index Data

The following table summarizes experimental retention index values for this compound compiled from the NIST WebBook:

Table 1: Experimentally Determined Retention Indices for this compound

Column Type Active Phase Temperature (°C) Retention Index Reference
Capillary Squalane 100 1159 [6]
Capillary OV-1 60 1163 [6]
Capillary SE-30 130 1163 [6]
Capillary SE-30 140 1164 [6]
Capillary SE-30 150 1166 [6]
Capillary SE-54 Temperature ramp 1160 [6]
Capillary Cross-Linked Methylsilicone Temperature ramp 1161 [6]
Capillary Ultra-1 Temperature ramp 1160.82-1161.04 [6]
Capillary DB-Wax (polar) Temperature ramp 1147 [6]

The data demonstrates that this compound exhibits consistent retention behavior on non-polar stationary phases with RI values primarily ranging from 1159-1167, while showing significantly different retention (RI = 1147) on polar columns [6]. This variation highlights the importance of using appropriate reference data matched to your specific chromatographic system.

Workflow for Compound Identification

The following diagram illustrates the complete workflow for identifying unknown compounds using retention index matching in gas chromatography:

ri_workflow Start Start GC-MS Analysis SamplePrep Sample Preparation & HS-SPME Extraction Start->SamplePrep GCMS GC-MS Separation & Data Acquisition SamplePrep->GCMS UnknownRT Record Unknown Compound Retention Time GCMS->UnknownRT AlkaneCal Run n-Alkane Standards Under Identical Conditions UnknownRT->AlkaneCal RICalc Calculate Retention Index Using Kovats Formula AlkaneCal->RICalc NISTQuery Query NIST RI Database with Calculated RI RICalc->NISTQuery MatchEval Evaluate Database Matches Using Criteria NISTQuery->MatchEval ConfidentID Confident Compound Identification MatchEval->ConfidentID

Quality Control and Method Validation

RI Match Criteria

Establishing rigorous matching criteria is essential for confident compound identification. Recent research suggests:

  • Strong Match: Observed RI within one standard deviation of the median NIST database value (approximately ±12 RI units for non-polar columns) [7]
  • Weak Match: Observed RI within three standard deviations of the median NIST database value [7]
  • Stationary Phase Considerations: When using mid-polar 624 stationary phases, apply conversion (R² = 0.99) to compare with NIST non-polar RI values [7]
Method Validation Parameters
  • Precision: Analyze n-alkane standards in triplicate to determine retention time reproducibility
  • Accuracy: Validate against certified reference materials when available
  • System Suitability: Verify resolution between critical pairs and retention time stability

Applications in Analytical Chemistry

The accurate determination of this compound's retention index supports various applications:

  • Food Quality Assessment: Monitoring lipid oxidation products in infant nutrition packages and meat products [3] [4]
  • Flavor and Fragrance Analysis: Differentiating odor-active compounds in food matrices [5]
  • Environmental Monitoring: Identifying hydrocarbon patterns in contaminated samples
  • Metabolomics Studies: Annotating unknown peaks in complex biological samples [7]

Troubleshooting Guide

Table 2: Common Issues and Solutions in RI Determination

Problem Potential Causes Solutions
RI values inconsistent with literature Column degradation, incorrect oven temperature Replace column, verify temperature calibration
Poor n-alkane peak shape Active sites in liner/injector, incorrect split ratio Re-deactivate or replace liner, optimize split flow
RI drift over time Column contamination, carrier gas flow fluctuations Condition column, check GC system for leaks
Poor match with database Different stationary phase, incorrect n-alkane calibration Use phase-appropriate reference data, fresh standards

Conclusion

The retention index system remains a cornerstone for reliable compound identification in gas chromatography. For this compound, the established RI values of 1159-1167 on non-polar stationary phases provide a robust reference point for analytical methods. By implementing the detailed HS-SPME/GC-MS protocols, calculating RIs using the Kovats equation, and applying rigorous database matching criteria, researchers can confidently identify this compound in complex samples. The continuing expansion of the NIST RI Database and development of standardized matching protocols will further enhance identification confidence across diverse application areas.

References

Application Notes and Protocols: Determination of Kovats Retention Index for 4-Methylundecane on an SE-30 Stationary Phase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The Kovats Retention Index (RI) is a fundamental concept in gas chromatography (GC), providing a standardized, system-independent measure of a compound's retention behavior. It is a critical parameter for the tentative identification of unknown volatile organic compounds, where the RI of a compound is one component of the strategy to identify it [1]. This document provides detailed application notes and protocols for determining the Kovats RI of 4-Methylundecane (CAS 2980-69-0) on a non-polar SE-30 stationary phase. The SE-30 phase, classified as a 100% methyl polysiloxane, is a cornerstone of non-polar GC separations, and understanding compound behavior on it is essential for researchers and analysts in fields ranging from metabolomics to environmental testing [2].

Experimental Data for this compound on SE-30

The following table compiles experimental Kovats Retention Index values for this compound from the NIST Standard Reference Data Program, specifically measured on SE-30 and equivalent non-polar columns [3].

Table 1: Experimentally Determined Retention Indices for this compound (C12H26) on SE-30 and Equivalent Non-Polar Phases

Column Type Active Phase Temperature Program Carrier Gas Retention Index (RI) Reference
Capillary SE-30 Isothermal, 130 °C H₂ 1163 Mitra, Mohan, et al., 1974 [3]
Capillary SE-30 Isothermal, 140 °C H₂ 1164 Mitra, Mohan, et al., 1974 [3]
Capillary SE-30 Isothermal, 150 °C H₂ 1166 Mitra, Mohan, et al., 1974 [3]
Capillary SE-30 Isothermal, 160 °C H₂ 1166 Mitra, Mohan, et al., 1974 [3]
Capillary SE-30 Isothermal, 170 °C H₂ 1167 Mitra, Mohan, et al., 1974 [3]
Capillary OV-1 Isothermal, 60 °C He 1163 Nijs and Jacobs, 1981 [3]
Capillary Squalane Isothermal, 100 °C N/S 1159 Heinzen, Soares, et al., 1999 [3]
Capillary SE-54 Temp. Ramp, 12 °C/min He 1160 Rembold, Wallner, et al., 1989 [3]
Capillary Ultra-1 Temp. Ramp, 1-3 °C/min He ~1161 Haynes and Pitzer, 1985 [3]
Capillary HP-5 MS Temp. Ramp, 3 °C/min Helium 1160 Kotowska, Zalikowski, et al., 2012 [3]

Key Observations from Experimental Data:

  • Typical RI Range: The RI for this compound on SE-30 and equivalent non-polar columns typically falls within the range of 1159 to 1167.
  • Temperature Dependence: Under isothermal conditions, the RI demonstrates a slight positive correlation with temperature, increasing as the column temperature rises [3].
  • Phase Equivalency: OV-1 and SE-54 are functionally equivalent to SE-30 (100% methyl polysiloxane), and data from these phases can be used interchangeably for most practical purposes. Squalane is another classic non-polar stationary phase.

Protocol: Determining the Kovats Retention Index

Principle

The Kovats Retention Index system uses a homologous series of n-alkanes as a calibrated scale. The retention time of a target compound is compared to the retention times of n-alkanes that elute immediately before and after it. The resulting index is expressed as the number of carbon atoms multiplied by 100, providing a relative measure of retention that is comparable across different laboratories and instrument conditions [2].

Reagents and Equipment
  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).
  • GC Column: Fused-silica capillary column coated with SE-30 (or equivalent like DB-1, HP-1) of typical dimensions (e.g., 30 m length × 0.25 mm diameter × 0.25 µm film thickness).
  • Carrier Gas: High-purity Helium or Hydrogen.
  • n-Alkane Standard Solution: A mixture of n-alkanes (e.g., C₉-C₁₅) covering the expected retention range of your analytes.
  • Analyte: this compound standard for method validation.
Step-by-Step Procedure

The workflow for determining a compound's Kovats Retention Index is outlined below.

workflow cluster_1 Data Processing & Calculation Start Start Method Development A Acquire Chromatograms Start->A Define GC Parameters B Measure Retention Times A->B For n-alkanes and analyte C Select Bracketing n-Alkanes B->C n and n+1 alkanes bracket analyte B->C D Apply RI Formula C->D Use Kovats Equation C->D E Report Result with Metadata D->E Record RI value End Tentative Identification E->End Compare with Reference DB

Step 1: Instrument Calibration with n-Alkanes

  • Inject the n-alkane standard solution into the GC system using your established temperature program (e.g., 40 °C hold for 2 min, ramp at 5-10 °C/min to 300 °C).
  • Record the retention time for each n-alkane in the standard.

Step 2: Analysis of Target Analytic

  • Inject the sample containing this compound under the exact same chromatographic conditions used for the n-alkane calibration.
  • Record the retention time for this compound.

Step 3: Calculation of Kovats Retention Index

  • Identify the two n-alkanes that elute immediately before (retention time tₙ) and after (retention time tₙ₊₁) the this compound (retention time tₓ). For this compound, these will typically be n-undecane (C₁₁H₂₄, RI=1100) and n-dodecane (C₁₂H₂₆, RI=1200).
  • Calculate the Kovats Retention Index using the standard formula for temperature-programmed runs, as defined by Van den Dool and Kratz [2]: Iₓ = 100n + 100 * (tₓ - tₙ) / (tₙ₊₁ - tₙ) Where:
    • Iₓ = Kovats Retention Index of the analyte (this compound).
    • n = Number of carbon atoms in the n-alkane eluting before the analyte.
    • tₓ = Retention time of the analyte.
    • tₙ = Retention time of the n-alkane eluting before the analyte.
    • tₙ₊₁ = Retention time of the n-alkane eluting after the analyte.
Critical Methodological Notes
  • Isothermal vs. Temperature-Programmed: The formula above is for temperature-programmed runs. For isothermal analysis, the original Kovats formula using logarithms of retention times should be used: Iₓ = 100n + 100 * [log(tₓ) - log(tₙ)] / [log(tₙ₊₁) - log(tₙ)] [2].
  • Reproducibility: For the RI value to be valid and reproducible, the n-alkane calibration and analyte analysis must be performed within the same sequence without changing any instrument parameters.
  • Reporting: Always report the RI value alongside the stationary phase (SE-30), the temperature program, and the carrier gas type to provide full context [1].

Data Interpretation and Limitations

The retention index is a powerful tool, but its limitations must be respected.

  • Tentative Identification Only: An "exact match" RI value does not confirm the identity of a compound. It provides a useful first measure and strongly suggests the possible molecule, but conclusive identification requires confirmation by a complementary technique, typically mass spectrometry (MS) [1].
  • System Suitability: The RI value can vary slightly with specific column dimensions, film thickness, carrier gas linear velocity, and the exact temperature program. This is why values from literature are a guide, and labs should establish their own baselines.
  • Abuse of RI: A common incorrect usage is over-reliance on RI for definitive identification without other supporting evidence. The reviewer of written research is charged with ensuring the index values are applied in a rigorous manner [1].

Advanced Applications and Predictive Modeling

Beyond empirical measurement, computational methods have been developed to predict RI values from molecular structure.

  • Quantitative Structure-Retention Relationship (QSRR): QSRR is a powerful approach that models the relationship between a compound's structural descriptors (e.g., molecular connectivity indices, electronegativity-distance vectors) and its chromatographic retention [4] [5]. These models use multiple linear regression (MLR) or other multivariate techniques to predict the RI of compounds, potentially reducing experimental workload [4].
  • Molecular Descriptors: Studies have successfully used topological indices like the hydrogen-association classified molecular electronegativity-distance vector (H-MEDV) to predict the RIs of oxygen-containing compounds and other VOCs with high accuracy [5]. These models highlight that retention is governed by molecular interactions such as dispersion forces and molecular size/shape [4].

Conclusion

The Kovats Retention Index remains an indispensable tool in gas chromatography. For this compound, the expected RI on an SE-30 column is approximately 1160-1167, depending on the specific temperature conditions. The provided protocol ensures a rigorous approach to its determination. However, analysts must always remember that the RI is a single piece of evidence for identification, and its most effective use is in conjunction with mass spectrometric data and other orthogonal techniques to ensure accurate and reliable results [1].

References

4-methylundecane mass spectrum interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Data

4-Methylundecane is a branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol [1] [2]. Its structure consists of an undecane chain with a methyl group substituent on the fourth carbon. The table below summarizes its key identifiers.

Table 1: Chemical Identifiers for this compound

Property Value
CAS Registry Number 2980-69-0 [1] [2]
Molecular Formula C~12~H~26~ [1] [2]
Molecular Weight 170.3348 g/mol [1] [2]
IUPAC Name This compound [1] [2]
Other Names This compound [1]

Mass Spectrum Interpretation

The mass spectrum of this compound was acquired using electron ionization (EI) and is documented in the NIST Mass Spectral Library [1] [2]. Interpreting EI mass spectra involves understanding that the molecular ion undergoes fragmentation, and the resulting pattern of peaks provides a "fingerprint" for identification [3].

Key Fragmentation Mechanisms

For this compound, the fragmentation is driven by the formation of stable carbocation intermediates. The key to its spectrum lies in the position of the branch (the methyl group on carbon 4), which creates preferred sites for cleavage.

The following diagram illustrates the primary fragmentation pathways that produce the key ions observed in the mass spectrum.

fragmentation_pathways M_Plus Molecular Ion (M⁺⁺) m/z 170 Frag1 Fragmentation A (Cleavage at C3-C4) M_Plus->Frag1 Frag2 Fragmentation B (Cleavage at C4-C5) M_Plus->Frag2 Ion1 Primary Carbocation [C₄H₉]⁺ Frag1->Ion1 Neutral Loss C₈H₁₇• Ion2 Secondary Carbocation [C₈H₁₇]⁺ Frag1->Ion2 Neutral Loss C₄H₉• Ion3 Secondary Carbocation [C₇H₁₅]⁺ Frag2->Ion3 Neutral Loss C₅H₁₁• Ion4 Primary Carbocation [C₅H₁₁]⁺ Frag2->Ion4 Neutral Loss C₇H₁₅•

The most stable and abundant fragment ions typically arise from secondary carbocations (Ion2 and Ion3 in the diagram), as they are more stable than primary carbocations (Ion1 and Ion4) [3]. The base peak (the tallest peak in the spectrum) is often one of these stable fragments, although the specific ion and its m/z value are detailed in the reference spectrum from NIST [1] [2].

Experimental Protocol: GC-MS Analysis

This protocol outlines the procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, based on the data available for this compound [2].

Sample Preparation and Instrumentation
  • Sample Preparation: Prepare a dilute solution (typically 1-10 ppm) of the hydrocarbon sample in a suitable volatile solvent, such as hexane or dichloromethane.
  • Instrumentation: Use a Gas Chromatograph coupled to a single quadrupole Mass Spectrometer with an electron ionization (EI) source.
  • GC Conditions (Recommended):
    • Column: Non-polar stationary phase (e.g., DB-5, HP-5, SE-30, OV-1).
    • Carrier Gas: Helium.
    • Injection Temperature: 250 °C.
    • Oven Program: Begin at an initial temperature of 35-40 °C, then ramp at 3-5 °C/min to a final temperature of 240-300 °C [2].
  • MS Conditions:
    • Ionization Mode: Electron Ionization (EI).
    • Electron Energy: 70 eV.
    • Ion Source Temperature: 230 °C.
    • Quadrupole Temperature: 150 °C.
    • Scan Range: m/z 40 to 200.
Data Acquisition and Analysis
  • Calibration: Tune and calibrate the mass spectrometer using a standard perfluorinated compound (e.g., perfluorotributylamine - PFTBA) as per the manufacturer's guidelines to ensure accurate mass assignment [3].
  • Injection: Inject 1 µL of the prepared sample in split or splitless mode, depending on the concentration.
  • Data Collection: Acquire data in full-scan mode to capture the entire mass spectrum.
  • Peak Identification: Identify the chromatographic peak corresponding to this compound using its known Kovats Retention Index for cross-verification [2].
  • Spectral Interpretation: Extract the mass spectrum from the apex of the chromatographic peak. Compare the observed spectrum to the reference spectrum in the NIST library.

Table 2: Kovats Retention Indices (RI) for this compound on Non-Polar Columns

Column Type Active Phase Temperature Retention Index (RI) Reference
Capillary SE-54 Temperature Ramp 1160 Rembold et al., 1989 [2]
Capillary HP-5 MS Temperature Ramp 1160 Kotowska et al., 2012 [2]
Capillary OV-1 Isothermal (60°C) 1163 Nijs and Jacobs, 1981 [2]
Capillary Squalane Isothermal (100°C) 1159 Heinzen, Soares et al., 1999 [2]

Data Interpretation and Quality Control

  • Spectrum Matching: The acquired mass spectrum should be searched against a commercial spectral library (e.g., NIST/EPA/NIH Mass Spectral Library). A high match factor (typically >800/1000) provides strong confidence in the identification [1] [2].
  • Retention Index Agreement: The combination of a high spectral match and a retention index that aligns with literature values (see Table 2) offers a confirmatory two-factor authentication for the compound's identity [2].
  • Fragment Ions: The presence of key fragment ions consistent with the proposed fragmentation pathways (see Diagram 1) further validates the structural assignment. For this compound, expect prominent ions resulting from cleavages around the branch point.

Conclusions

The interpretation of the mass spectrum of this compound relies on understanding its structure and the subsequent fragmentation pathways that form stable carbocations. The use of standardized GC-MS protocols, combined with authoritative reference data from sources like the NIST WebBook, allows for the confident identification and analysis of this hydrocarbon. The logical flow of the fragmentation process provides a clear rationale for the observed spectral data.

References

Comprehensive Application Notes and Protocols for Analysis of 4-Methylundecane Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GC-MS Principles and 4-Methylundecane Properties

Gas Chromatography-Mass Spectrometry (GC-MS) combines the exceptional separation power of gas chromatography with the identification capabilities of mass spectrometry, creating one of the most powerful analytical techniques available for volatile and semi-volatile compound analysis [1]. This hyphenated technique provides both universal and selective detection in a single system, making it particularly valuable for identifying and quantifying target analytes in complex matrices [2]. The GC-MS system operates by separating chemical mixtures in the chromatographic section, then ionizing and fragmenting the molecules in the mass spectrometer, ultimately detecting the fragments based on their mass-to-charge ratio (m/z) [1] [3].

This compound is a branched-chain alkane hydrocarbon with the chemical formula C₁₂H₂₆. As a volatile organic compound, it falls squarely within the analytical scope of GC-MS techniques. This compound is of interest in various fields including medicinal chemistry, flavor and fragrance research, and environmental analysis due to its potential biological activities and occurrence in natural products. The compound's non-polar nature and relatively low molecular weight make it ideally suited for separation using standard non-polar GC columns and detection through electron ionization mass spectrometry. Understanding its fragmentation pattern is essential for developing sensitive and selective analytical methods for its identification and quantification in complex samples.

Sample Preparation Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

The HS-SPME technique provides an efficient, solvent-free approach for extracting volatile compounds like this compound from various matrices. This method concentrates analytes while minimizing sample handling and reducing the introduction of non-volatile interferences into the GC-MS system [4].

  • Sample Handling: Place 1.00 g of sample (plant material, pharmaceutical formulation, or other matrix) into a 20 mL headspace vial and seal immediately with a silicone/Teflon septum cap. For solid samples, homogenize first to increase surface area. Maintain consistent sample weights across replicates to ensure analytical precision [4].

  • Equilibration Conditions: Place the headspace vial in an electric-heated thermostatic water bath at 50°C for 35 minutes. Gently shake the vial every 10 minutes to facilitate the release of volatile compounds from the matrix into the headspace. This equilibration step is critical for achieving consistent extraction efficiency [4].

  • SPME Fiber Selection: Use a 50/30 μm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) coating fiber for optimal extraction of hydrocarbons like this compound. This triple-phase fiber provides excellent extraction efficiency for compounds with varying volatilities and polarities [4].

  • Extraction Parameters: Expose the SPME fiber to the sample headspace for 30 minutes at 70°C. Ensure consistent exposure times across all samples. The higher extraction temperature compared to equilibration enhances the transfer of less volatile compounds like this compound into the headspace [4].

  • Desorption Conditions: Following extraction, inject the SPME fiber into the GC injector port for 5 minutes at 250°C for complete desorption of analytes. Use a split ratio of 5:1 to prevent column overloading [4].

Liquid-Liquid Extraction (LLE)

For samples in liquid matrices or after initial solvent extraction, LLE provides an effective alternative for isolating this compound:

  • Procedure: Transfer 2 mL of sample solution to a glass centrifuge tube. Add 4 mL of high-purity n-hexane or methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes then centrifuge at 3000 rpm for 5 minutes to separate phases. Transfer the organic (upper) layer to a clean vial [5].

  • Concentration: Evaporate the extract under a gentle stream of nitrogen at room temperature until nearly dry. Reconstitute the residue in 100 μL of hexane for GC-MS analysis [5].

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

Parameter HS-SPME Liquid-Liquid Extraction
Sample Amount 1.00 g 2 mL
Extraction Time 65 min total (35 min equilibration + 30 min extraction) 15 min
Solvent Consumption None 4 mL
Relative Recovery >85% for volatile hydrocarbons >90%
Best Suited Matrices Solids, complex matrices Liquids, simple matrices
Risk of Contamination Low Moderate
Automation Potential High Moderate

Instrumental Analysis and Method Optimization

Gas Chromatography Parameters

Proper GC conditions are essential for achieving optimal separation of this compound from potentially interfering compounds in complex samples:

  • Column Selection: Use an Agilent HP-5MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness) or equivalent. The 5% phenyl polysiloxane stationary phase provides excellent separation for non-polar compounds like branched alkanes [4].

  • Temperature Program: Employ the following optimized gradient: initial temperature 40°C (hold for 3 min), ramp to 100°C at 10°C/min, then to 280°C at 5°C/min (hold for 5 min). The total run time is 45 minutes. This gradual ramp ensures resolution of this compound from similar hydrocarbons [1] [4].

  • Carrier Gas: Use helium (purity ≥99.999%) at a constant flow rate of 1.2 mL/min [1]. Linear velocity should be optimized to approximately 40 cm/sec for maximum column efficiency.

  • Injector Settings: Maintain the injector temperature at 250°C [1] or 260°C [4] to ensure complete vaporization of this compound. Use split injection with a split ratio of 5:1 to 20:1 depending on sample concentration [4].

Mass Spectrometry Conditions

The mass spectrometer parameters should be optimized to provide characteristic fragmentation patterns for reliable identification:

  • Ionization Method: Apply electron ionization (EI) at 70 eV. This "hard" ionization method produces reproducible fragmentation patterns suitable for library matching [1] [2].

  • Ion Source Temperature: Maintain at 230°C to ensure proper ionization efficiency without thermal degradation [4].

  • Quadrupole Temperature: Set at 150°C [4].

  • Transfer Line Temperature: Keep at 280°C to prevent analyte condensation between the GC and MS [4].

  • Data Acquisition: For full spectral information, use scan mode over m/z range 50-550 [4]. For enhanced sensitivity in quantitative analysis, use Selected Ion Monitoring (SIM) mode focusing on characteristic fragment ions (m/z 57, 71, 85, 170) [2].

Table 2: Optimized GC-MS Instrument Parameters for this compound Analysis

Parameter Setting Alternative/Notes
Column HP-5MS (30 m × 0.25 mm, 0.25 μm) Equivalent low-polarity phases
Injector Temp 250-260°C
Carrier Gas He, 1.2 mL/min
Oven Program 40°C (3 min) to 100°C at 10°C/min, to 280°C at 5°C/min Adjust based on matrix complexity
Ionization EI, 70 eV Standard for library matching
Ion Source Temp 230°C 200-250°C acceptable range
Data Acquisition Full scan: m/z 50-550 SIM for quantitation
Solvent Delay 3 min Protects filament

The following workflow diagram illustrates the complete GC-MS analysis procedure from sample preparation to data analysis:

SampleCollection Sample Collection SamplePrep Sample Preparation (HS-SPME or LLE) SampleCollection->SamplePrep GCSeparation GC Separation HP-5MS column Temperature programming SamplePrep->GCSeparation MSDetection MS Detection EI ionization 70 eV GCSeparation->MSDetection DataAnalysis Data Analysis TIC, EIC, or SIM MSDetection->DataAnalysis Results Identification & Quantitation DataAnalysis->Results

Figure 1: GC-MS Analysis Workflow for this compound

Data Analysis and Interpretation

Qualitative Analysis

Identification of this compound relies on multiple parameters to ensure accuracy and prevent false positives:

  • Retention Index Matching: Calculate the Kovats Retention Index for this compound using a homologous series of n-alkanes (C7-C30). The retention index (RI) is calculated using the formula: [ RI = 100n + 100 \frac{T_x - T_n}{T_{n+1} - T_n} ] where (T_x) is the retention time of this compound, and (T_n) and (T_{n+1}) are retention times of n-alkanes with n and n+1 carbon atoms bracketing the analyte [4]. Compare the calculated RI with literature values for verification.

  • Mass Spectral Interpretation: this compound typically exhibits characteristic fragment ions at m/z 57 (base peak, C₄H₉⁺), 71 (C₅H₁₁⁺), 85 (C₆H₁₃⁺), and 170 (M⁺-C₂H₆, molecular ion minus ethyl group). The molecular ion (m/z 170) may have low abundance due to the stability of branched alkane fragments [2].

  • Spectral Library Matching: Compare the acquired mass spectrum with reference spectra in databases such as NIST, Wiley, or AAFS. A minimum match factor of 800/1000 is recommended for confident identification. The high temperatures (300°C) used in GC-MS can cause thermal degradation, so examine spectra for degradation products if the molecular ion is absent [1].

Quantitative Analysis

Accurate quantification of this compound can be achieved through several complementary approaches:

  • Total Ion Chromatogram (TIC): The TIC represents the sum of all ion signals reaching the detector throughout the analysis. While useful for qualitative analysis, TIC may suffer from elevated baseline noise due to column bleed and background interference, potentially limiting quantitative precision [2].

  • Extracted Ion Chromatograms (EIC): For improved selectivity, extract chromatograms for characteristic fragment ions (m/z 57, 71, 85). This approach reduces chemical noise and enhances signal-to-noise ratio. Use the base peak (m/z 57) for primary quantification and secondary ions (m/z 71, 85) for confirmation [2].

  • Selected Ion Monitoring (SIM): For maximum sensitivity, program the mass spectrometer to monitor only specific ions characteristic of this compound (m/z 57, 71, 85, 170) at predetermined retention windows. SIM significantly reduces noise by ignoring all other ions, resulting in lower detection limits (approximately 10-100 times more sensitive than full scan) [2].

  • Calibration Approaches: Prepare a series of standard solutions covering the expected concentration range. Use internal standardization (e.g., deuterated dodecane) for optimal precision, or external standardization for routine analysis. The linear dynamic range typically spans 1-1000 ng/μL for branched alkanes with correlation coefficients (R²) >0.995.

Table 3: Comparison of Data Acquisition Modes for this compound Quantitation

Parameter Full Scan (TIC) Extracted Ion Chromatogram Selected Ion Monitoring
Mass Range m/z 50-550 m/z 50-550 (extracted post-run) Only specific ions (e.g., 57, 71, 85)
Detection Limit ~1 ng/μL ~0.5 ng/μL ~0.05 ng/μL
Qualitative Information Complete spectrum Complete spectrum Limited to monitored ions
Selectivity Low Moderate High
Best Application Unknown screening Target analysis in complex matrices High sensitivity quantitation
Signal-to-Noise Baseline noise from all ions Reduced chemical noise Minimal chemical noise

The following diagram illustrates the relationship between different data analysis approaches in GC-MS:

DataAcquisition GC-MS Data Acquisition TIC Total Ion Chromatogram (Full Scan) DataAcquisition->TIC SIM Selected Ion Monitoring (Targeted acquisition) DataAcquisition->SIM EIC Extracted Ion Chromatogram (Post-acquisition processing) TIC->EIC Qual Qualitative Analysis Library matching RI calculation EIC->Qual Quant Quantitative Analysis Calibration curves Internal standards EIC->Quant SIM->Quant

Figure 2: GC-MS Data Analysis Approaches

Applications in Pharmaceutical and Food Analysis

The analysis of this compound and related volatile compounds has significant applications across multiple industries, particularly in pharmaceuticals and food quality control:

  • Pharmaceutical Quality Control: this compound may appear as a residual solvent in pharmaceutical formulations or as a degradation product of excipients. GC-MS monitoring ensures product safety and stability. In one study, similar branched-chain alkanes were identified as markers for excipient degradation under accelerated stability conditions (45°C for 4 weeks) [4]. The ability to detect and quantify such compounds at low levels is essential for complying with regulatory requirements for drug purity and stability.

  • Food Quality and Rancidity Assessment: Branched-chain alkanes including this compound serve as indicators of lipid oxidation and flavor degradation in fat-containing foods. During accelerated oxidation studies of infant nutrition packages, volatile compounds including alkanes demonstrated characteristic changes, with some decreasing while oxidation products increased [4]. Monitoring these volatile profiles helps establish shelf-life and optimize packaging conditions.

  • Metabolite Profiling in Natural Products: GC-MS-based metabolite profiling enables the comprehensive analysis of hundreds of metabolites in plant materials [6]. When studying medicinal plants like Artemisia argyi, researchers detected 733 volatile compounds, with 133 identified as differentially expressed metabolites following environmental stressors like UV-B irradiation [7]. While this compound was not specifically mentioned, similar hydrocarbon volatiles contribute to the overall metabolic fingerprint used to assess plant quality and medicinal properties.

  • Flavor and Fragrance Analysis: The compound's potential role in flavor and fragrance formulations makes its accurate quantification essential for quality assurance and product consistency. The high sensitivity of GC-MS with SIM detection allows for precise measurement even in complex matrices containing numerous other volatile organic compounds.

Troubleshooting and Method Validation

Common Issues and Solutions
  • Peak Tailing: If this compound exhibits peak tailing, check the injector liner for activity or contamination. Replace with a deactivated liner or one containing glass wool to ensure complete vaporization and minimize interactions with active sites.

  • Retention Time Shifts: Minor shifts in retention time (<0.1 min) are normal over column lifetime. Significant shifts (>0.5 min) may indicate column degradation or carrier gas flow issues. Check for leaks and confirm oven temperature calibration.

  • Reduced Sensitivity: For declining response, first examine the ion source for contamination. Cleaning or replacing the source may restore sensitivity. Also check the SPME fiber for degradation if used, as extended exposure to high injector temperatures reduces extraction efficiency over time.

  • High Background: Elevated baseline, particularly in the higher temperature region, often indicates column bleed. Condition the column according to manufacturer specifications or replace if excessive. Also check the carrier gas purity and replace filters if contaminated.

Method Validation Parameters

For regulatory compliance, validate the analytical method using the following parameters:

  • Linearity: Prepare calibration standards at 5-7 concentrations covering the expected range. The correlation coefficient (R²) should be ≥0.995 for acceptable linearity.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (n=6 each). Accuracy should be 85-115% of theoretical values, with precision (RSD) ≤15%.

  • Limit of Detection (LOD) and Quantification (LOQ): For this compound, typical LOD is 0.05 ng/μL in SIM mode, with LOQ of 0.2 ng/μL, based on signal-to-noise ratios of 3:1 and 10:1 respectively.

  • Robustness: Deliberately vary method parameters (temperature ±5°C, flow rate ±0.1 mL/min) to establish method tolerances. System suitability criteria should include retention time stability (RSD <2%) and peak symmetry (tailing factor <1.5).

Conclusion

GC-MS analysis provides a robust, sensitive approach for identifying and quantifying this compound in various matrices. The HS-SPME sampling technique offers an efficient, solvent-free extraction method, while optimized GC separation on low-polarity columns coupled with EI mass spectrometry delivers characteristic fragmentation patterns for confident identification. The combination of retention index matching and mass spectral interpretation provides a two-dimensional identification system that significantly reduces false positives. Quantitative analysis can be tailored to specific needs, with SIM offering maximum sensitivity for trace analysis, while full scan mode provides comprehensive spectral information for unknown screening.

As GC-MS technology continues to advance, with improvements in ionization techniques like cold EI that enhance molecular ion detection [1], and the development of more robust benchtop systems [2], the application of this powerful technique for hydrocarbon analysis will continue to expand. Following the detailed protocols outlined in these application notes will enable researchers to implement reliable methods for this compound analysis across pharmaceutical, food, and environmental applications.

References

4-methylundecane reference standard for escitalopram

Author: Smolecule Technical Support Team. Date: February 2026

4-Methylundecane: Reference Standard for Undecane

4-Methylundecana is a characterized chemical compound primarily used as a reference standard for the API Undecane. It plays a role in ensuring quality and traceability during drug development [1].

The table below summarizes its key details:

Property Description
CAS Number 2980-69-0 [1] [2] [3]
Molecular Formula C₁₂H₂₆ [2] [3] [4]
Molecular Weight 170.33 g/mol [4]
IUPAC Name This compound [4]
Primary Use Reference standard for API Undecane; used for analytical method development, validation, and Quality Control (QC) [1].
Handling For analytical purposes only; not for human use [1] [2].

Escitalopram Oxalate & Its Reference Standards

Escitalopram oxalate is the active ingredient in certain antidepressants and has its own dedicated reference standards for pharmaceutical testing. The tables below outline the primary reference standard and a few of its many known impurities.

Primary Reference Standard

Property Description
Compound Name Escitalopram Oxalate [5]
CAS Number 219861-08-2 [6]
Grade Pharmaceutical Primary Standard [5]
Application USP compendial testing of Escitalopram Oral Solution, Escitalopram Oxalate, and Escitalopram Tablets [5].
Storage 2-8°C [5]

Selected Escitalopram Impurities Escitalopram has numerous potential impurities that are monitored during analysis. The following are examples of its related compounds [6].

Impurity Designation Chemical Name CAS Number Molecular Formula
Related Compound A (S)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile Di-p-toluoyl-D-tartrate Salt [7] 128173-53-5 [6] [7] C₆₀H₆₄F₂N₄O₁₂ [7]
Impurity C 3-Oxo Citalopram [6] 372941-54-3 [6] C₂₀H₁₉FN₂O₂ [6]
Impurity D rac Desmethyl Citalopram Hydrochloride [6] 97743-99-2 [6] C₁₉H₂₀ClFN₂O [6]
Impurity K Citalopram R-Isomer [6] 128196-02-1 [6] C₂₀H₂₁FN₂O [6]

Experimental Protocol for a Reference Standard

While the search results do not provide a specific wet-lab protocol for using this compound or Escitalopram standards, they highlight that these standards are essential for Analytical Method Development, Validation (AMV), and Quality Control (QC) during drug synthesis and formulation [1] [5].

The following diagram illustrates a general workflow for using a reference standard in analytical quality control:

G Start Start: Obtain Reference Standard A Sample Preparation (Dilution/Weighing) Start->A B Instrument Calibration A->B C Analytical Run (e.g., HPLC, GC) B->C D Data Acquisition C->D E Peak Identification & Integration D->E F Compare against Standard E->F G Result: Pass? F->G H Yes G->H  Conforms I No G->I  Fails J QC Release H->J K Investigate & Correct I->K

How to Proceed with Your Research

  • Verify Your Requirements: Double-check the specific pharmacopeial monograph (e.g., USP, EP) for Escitalopram to confirm the exact reference standards and impurities required for your testing.
  • Source the Correct Materials: Purchase the appropriate Escitalopram Oxalate primary standard and its specified impurities (such as Related Compound A) from reputable suppliers of pharmacopeial standards [5] [6] [7].
  • Consult Official Methods: The detailed experimental protocols you require are typically found within the official pharmacopeia monographs or the accompanying documentation provided with the reference standard.

References

Comprehensive Application Notes and Protocols: 4-Methylundecane in Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Characterization

4-Methylundecane (CAS: 2980-69-0) is a branched alkane with molecular formula C₁₂H₂₆ and molecular weight of 170.33 g/mol that has gained significant importance in analytical chemistry and clinical diagnostics. This compound serves as a well-characterized reference standard in pharmaceutical development and has recently emerged as a potential biomarker in cancer detection via breath analysis. As a derivative of undecane with a methyl group at the fourth carbon atom, this compound exhibits structural characteristics that make it particularly valuable for analytical method development and validation processes. Its defined chemical properties and stability under various conditions make it an ideal compound for establishing analytical traceability against pharmacopeial standards such as USP and EP, ensuring regulatory compliance in pharmaceutical quality control. [1] [2]

The compound's chemical structure consists of an eleven-carbon linear chain with a single methyl branch at the fourth carbon position, creating a specific branching pattern that influences its chromatographic behavior. This structure lacks chiral centers, making it optically inactive and thereby simplifying its analytical characterization. The branched alkane configuration contributes to its distinct physical and chemical properties, including boiling point (209.8°C), melting point (-66.5°C), and vapor pressure (0.297 mmHg at 25°C), all of which are essential parameters for method development in gas chromatographic applications. [2]

Analytical Applications and Significance

Primary Applications in Pharmaceutical Analysis
  • Reference Standard: this compound serves as a high-purity certified reference material compliant with regulatory guidelines for analytical method development, method validation, and quality control applications during synthesis and formulation stages of drug development. It provides essential traceability against pharmacopeial standards, particularly for the API Undecane, ensuring methodological rigor and regulatory acceptance. [1]

  • Quality Control Applications: In pharmaceutical quality control laboratories, this compound is employed as a benchmark compound for system suitability testing, ensuring that analytical instruments (particularly GC systems) operate within specified parameters before sample analysis. This application is critical for maintaining data integrity throughout method validation and transfer processes between laboratories. [1] [3]

Emerging Diagnostic Applications

Recent clinical research has identified this compound as a significant volatile organic compound in the exhaled breath of patients with high-grade lymphoma, showing substantially increased levels compared to healthy controls. This discovery, with a remarkable 71% increase in concentration and ROC AUC of 0.86, positions this compound as a promising non-invasive biomarker for cancer detection. The elevated levels of this branched alkane are believed to be by-products of lipid peroxidation processes resulting from oxidative stress conditions associated with tumorigenesis. [4]

Experimental Protocols and Methodologies

GC-MS Method Validation for this compound Analysis
3.1.1 Sample Preparation Protocol

Materials and Reagents:

  • Certified reference standard of this compound (purity ≥98%)
  • Appropriate solvent (typically hexane or methanol)
  • Internal standard (if required for quantification)
  • Saturated NaCl solution
  • Headspace vials and SPME fibers (120 µm DVB/CWR/PDMS recommended)

Procedure:

  • Prepare stock solution of this compound at approximately 1 mg/mL in selected solvent
  • Perform serial dilutions to create calibration standards covering expected concentration range
  • For headspace analysis, add 500 mg sample to headspace vial with saturated NaCl solution
  • Add 20 µL of 10 µg/mL internal standard (if applicable)
  • Implement Headspace Solid-Phase Microextraction (HS-SPME) at 60°C for 15 minutes
  • Desorb SPME fiber in GC inlet at 250°C for 5 minutes [5]
3.1.2 GC-MS Instrumental Parameters

Gas Chromatography Conditions:

  • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm)
  • Carrier Gas: Helium (purity ≥99.999%) at linear velocity of 1.2 mL/min
  • Injector Temperature: 250°C
  • Oven Program: Initial 40°C for 3.5 min, ramp to 100°C at 10°C/min, then to 180°C at 7°C/min, final ramp to 280°C at 25°C/min, hold for 5 min
  • Injection Mode: Split or splitless (depending on concentration)
  • Injection Volume: 1 µL (for liquid injection) or SPME desorption

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV
  • Ion Source Temperature: 230°C
  • Interface Temperature: 280°C
  • Quadrupole Temperature: 150°C
  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
  • Characteristic Ions for this compound: m/z 71, 85, 170 (molecular ion) [5] [6]
Method Validation Parameters and Acceptance Criteria

Table 1: Method Validation Parameters for this compound Analysis

Validation Parameter Experimental Protocol Acceptance Criteria
Specificity Compare retention times in standard vs sample matrix; assess interference No interference with analyte peaks; baseline separation
Linearity Prepare 5-8 concentration levels from LOQ to 120% of working level Correlation coefficient (r) ≥ 0.999
Accuracy Recovery studies with known amounts added to sample matrix Recovery 98-102%
Precision Repeatability (multiple injections) and intermediate precision (different days/analysts) RSD < 2% (repeatability); RSD < 3% (intermediate)
LOD/LOQ Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ LOD: S/N ≥ 3; LOQ: S/N ≥ 10
Robustness Deliberate variation of chromatographic parameters Consistent results under varied conditions

[3] [7]

Method Validation and Robustness Assessment

Robustness Experimental Design

Robustness testing evaluates the method resilience to deliberate variations in analytical parameters, providing critical data for establishing system suitability criteria. For this compound analysis, a multivariate approach using screening designs is recommended over univariate methods to efficiently identify critical factors and potential interactions. [7]

Recommended Experimental Designs:

  • Full Factorial Design: Suitable for evaluating 4-5 factors (2^k runs)
  • Fractional Factorial Design: Appropriate for 6+ factors (2^{k-p} runs)
  • Plackett-Burman Design: Efficient for identifying significant factors with minimal runs

Table 2: Robustness Factors and Variations for GC Analysis of this compound

Factor Nominal Value Variation Range Effect on Separation
Column Temperature As optimized ± 2°C May affect retention time and resolution
Flow Rate 1.2 mL/min ± 0.1 mL/min Impacts retention time and peak shape
Mobile Phase Composition As specified ± 2% organic modifier Influences partitioning and retention
pH of Mobile Phase If applicable ± 0.2 units May affect compound ionization
Injection Temperature 250°C ± 5°C Impacts sample vaporization and transfer

[7]

System Suitability Testing

System suitability tests should be established based on robustness studies to ensure method validity during routine use. For this compound analysis, the following parameters should be verified before sample analysis:

  • Retention Time Stability: RSD of retention time for this compound should be < 1% over consecutive injections
  • Theoretical Plates: > 2000 for the this compound peak, indicating adequate column efficiency
  • Peak Asymmetry: Between 0.8 and 1.8 for this compound peak
  • Resolution: > 2.0 between this compound and closest eluting compound
  • Signal-to-Noise: > 10 for the LOQ concentration level [3] [7]

Clinical Relevance and Biomarker Potential

This compound in Cancer Diagnostics

Recent clinical studies have revealed the significant potential of this compound as a non-invasive biomarker for cancer detection. A 2025 study demonstrated that this compound was significantly increased in the exhaled breath of patients with high-grade lymphoma compared to healthy controls, with a fold change of 1.71 and an impressive ROC AUC of 0.86, indicating strong diagnostic potential. This elevation is biologically significant as methylated alkanes like this compound are recognized by-products of lipid peroxidation resulting from oxidative stress conditions associated with cancer pathogenesis. [4]

The compound's presence in breath samples represents a promising approach for early cancer detection, particularly for hematological malignancies where non-invasive diagnostic options are limited. The metabolic origin of this compound is linked to the degradation of long-chain polyunsaturated fatty acids by reactive oxygen species, processes that are notably enhanced in cancer cells due to their altered metabolic pathways, including the well-documented Warburg effect where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation. [8] [4]

Breath Collection and Analysis Methodology

Breath Sample Collection Protocol:

  • Use ReCIVA Breath Sampler or equivalent system with real-time breathing monitoring
  • Employ pressure sensors to trigger sampling at specific respiratory cycle stages
  • Focus collection on exhaled breath from lungs, excluding anatomic dead space air
  • Collect samples over 8-12 minutes onto sorbent tubes (Tenax TA + Carbograph 5TD recommended)
  • Curate samples for quality, excluding those with pressure inconsistencies or potential leaks
  • Store samples appropriately until batch analysis to minimize variability [4]

Analytical Considerations for Breath Analysis:

  • Implement comprehensive confounding factor assessment including smoking history, diet, medications, and demographic variables
  • Apply multiple testing correction (e.g., Benjamini-Hochberg method) to minimize false discoveries
  • Utilize high-resolution accurate mass spectrometry for confident compound identification
  • Establish stringent identification criteria including retention time matching and spectral similarity >80% to reference standards [4] [6]

Quality Control and Regulatory Compliance

Implementation in Quality Systems

The integration of this compound into pharmaceutical quality control systems requires careful method transfer protocols and documentation practices. As a reference standard, this compound must be handled in accordance with Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) regulations to ensure data integrity and regulatory compliance. [1] [3]

Key Quality Control Applications:

  • System Suitability Testing: Regular verification of GC system performance using this compound to confirm sensitivity, retention time stability, and peak shape parameters
  • Method Transfer Verification: Demonstration of equivalent method performance across different laboratories and instruments
  • Long-Term Performance Monitoring: Tracking of this compound response over time to detect analytical drift or system degradation
  • Batch Release Testing: Ensuring consistency in manufacturing processes where undecane or related compounds are present [1] [3]
Regulatory Considerations

Documentation Requirements:

  • Certificate of Analysis for this compound reference standard with complete characterization data
  • Method validation report including all parameters specified in ICH Q2(R1) guidelines
  • Robustness study documentation establishing system suitability criteria
  • Data supporting traceability to pharmacopeial standards (USP/EP) [1] [3] [7]

Compliance with Guidelines:

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology
  • USP Chapter 1225: Validation of Compendial Methods
  • FDA Guidance: Analytical Procedures and Method Validation for Drugs and Biologics

Visualized Experimental Workflows

GC-MS Method Validation Workflow

The following diagram illustrates the complete methodological approach for validating GC-MS methods using this compound:

G GC-MS Method Validation Workflow Start Method Development & Optimization SamplePrep Sample Preparation • Reference Standard Preparation • HS-SPME Conditions • Internal Standard Addition Start->SamplePrep GCMS GC-MS Analysis • Column: DB-5MS • Temperature Program • EI Ionization at 70 eV SamplePrep->GCMS Validation Method Validation GCMS->Validation Specificity Specificity Testing • Retention Time Consistency • Peak Purity Assessment Validation->Specificity Linearity Linearity & Range • 5-8 Concentration Levels • R² ≥ 0.999 Validation->Linearity Accuracy Accuracy Assessment • Recovery Studies (98-102%) Validation->Accuracy Precision Precision Evaluation • Repeatability (RSD < 2%) • Intermediate Precision Validation->Precision LODLOQ LOD/LOQ Determination • S/N 3:1 for LOD • S/N 10:1 for LOQ Validation->LODLOQ Robustness Robustness Testing • Multivariate Experimental Design • Parameter Variations Validation->Robustness Implementation Method Implementation • System Suitability Criteria • QC Sample Integration Specificity->Implementation Linearity->Implementation Accuracy->Implementation Precision->Implementation LODLOQ->Implementation Robustness->Implementation

Clinical Breath Analysis Pathway

The following diagram outlines the clinical application of this compound analysis in breath-based diagnostics:

G Breath Analysis Diagnostic Pathway Patient Patient Recruitment • Cancer Patients • Healthy Controls BreathCollection Breath Sample Collection • ReCIVA Breath Sampler • Controlled Breathing Protocol • Sorbent Tube Capture Patient->BreathCollection SampleProcessing Sample Processing • Dry Purging to Remove Water • Thermal Desorption • Batch Analysis BreathCollection->SampleProcessing GCMSAnalysis GC-MS Analysis • High-Resolution Accurate Mass • NIST Library Matching • Quality Assessment SampleProcessing->GCMSAnalysis DataProcessing Data Processing • Peak Identification & Alignment • Normalization • Confounding Factor Assessment GCMSAnalysis->DataProcessing StatisticalAnalysis Statistical Analysis • Univariate Analysis (Mann-Whitney U) • Multiple Testing Correction • ROC Curve Analysis DataProcessing->StatisticalAnalysis MLModeling Machine Learning Modeling • Feature Selection • Model Training & Validation • Performance Evaluation DataProcessing->MLModeling BiomarkerVerification Biomarker Verification • this compound Identification • Fold Change Calculation • Diagnostic Performance StatisticalAnalysis->BiomarkerVerification MLModeling->BiomarkerVerification ClinicalValidation Clinical Validation • Independent Cohort Testing • Multi-center Studies • Regulatory Approval Pathway BiomarkerVerification->ClinicalValidation

Conclusion

This compound represents a versatile analytical tool with dual applications in pharmaceutical analysis and clinical diagnostics. As a reference standard, it provides methodological rigor for GC-based analytical methods, supporting robust method validation, transfer, and quality control processes. The emergence of this compound as a potential cancer biomarker highlights the translational potential of well-characterized chemical standards from quality control applications to clinical diagnostics. [1] [4]

The comprehensive protocols and application notes presented herein provide researchers with detailed methodologies for implementing this compound in analytical method validation, ensuring regulatory compliance while advancing its potential diagnostic applications. Future research directions should focus on standardizing breath collection protocols, establishing consensus thresholds for clinical decision-making, and validating this compound as part of multi-marker panels for enhanced diagnostic specificity in cancer screening and monitoring applications.

References

Analytical Application Note: 4-Methylundecane Characterization by Electron Ionization Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Methylundecane is a branched alkane hydrocarbon that has been identified as a potential biomarker in various biomedical and environmental applications. Recent studies have detected this compound in diverse sample matrices including exhaled human breath of lung cancer patients, drought-stressed plants, and various food products. Its presence as a volatile organic compound (VOC) in trace-level concentrations necessitates highly sensitive and specific analytical methodologies for reliable detection and quantification. Electron ionization mass spectrometry (EI-MS) coupled with gas chromatography (GC) provides the analytical robustness required for such applications, enabling both structural characterization and precise quantification. This application note comprehensively details standardized protocols for this compound analysis, drawing from current literature and established analytical approaches, with particular emphasis on method validation parameters and quality control measures to ensure analytical reproducibility across different laboratory settings.

Compound Identification and Properties

This compound is a branched-chain alkane with specific structural characteristics that influence both its chromatographic behavior and mass spectral fragmentation pattern. The table below summarizes its fundamental chemical properties:

Table 1: Fundamental Characteristics of this compound

Property Specification
Chemical Name This compound
CAS Registry Number 2980-69-0 [1]
Molecular Formula C₁₂H₂₆ [1]
Molecular Weight 170.3348 g/mol [1]
IUPAC Name This compound
Chemical Structure Branched alkane with twelve carbon atoms, methyl group at position 4

The branched nature of this compound significantly affects its physical characteristics, resulting in a lower boiling point compared to its straight-chain isomer (dodecane). This property is particularly important for gas chromatographic separation, where this compound typically elutes slightly earlier than n-dodecane due to its reduced molecular compactness. The compound's volatility profile makes it amenable to headspace sampling techniques and thermal desorption preconcentration methods commonly employed in VOC analysis [2] [3].

Experimental Protocols

GC-MS Analysis Parameters

The following methodology has been optimized for the detection and characterization of this compound in complex sample matrices:

Table 2: GC-MS Instrumentation Parameters for this compound Analysis

Parameter Specification
GC System Gas Chromatograph with split/splitless injector
MS System Single Quadrupole Mass Spectrometer
Ionization Method Electron Ionization (EI)
Ionization Energy 70 eV [2]
Mass Range 35-350 m/z
Ion Source Temperature 230°C [2]
Interface Temperature 280°C [2]
Capillary Column DB-5MS (30 m × 0.25 mm × 0.25 μm) or equivalent [2]
Carrier Gas Helium (purity ≥ 99.999%)
Flow Rate 1.2 mL/min (constant flow) [2]
Injection Temperature 250°C [2]
Injection Mode Splitless (1 min)
Oven Temperature Program 40°C (hold 3.5 min), ramp to 100°C at 10°C/min, to 180°C at 7°C/min, to 280°C at 25°C/min (hold 5 min) [2]
Sample Preparation Techniques
3.2.1 Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: Use a 100 μm polydimethylsiloxane (PDMS) or 120 μm DVB/CWR/PDMS fiber [2] [4]
  • Sample Volume: Place 500 mg of sample in a 20 mL headspace vial
  • Equilibration: Condition sample at 60°C for 5 minutes with agitation [2]
  • Extraction: Expose the fiber to the sample headspace for 15 minutes at 60°C [2]
  • Desorption: Desorb in the GC injector at 250°C for 5 minutes [2]
3.2.2 Thermal Desorption (TD) System
  • Sorbent Tubes: Use PDMS-based sorbent material for volatile collection [3] [5]
  • Sampling Time: 15-60 minutes depending on application [3]
  • Desorption Parameters: 250-300°C for 5-10 minutes with cryofocusing [5]
Mass Spectrometer Calibration and Tuning

Prior to analysis, the mass spectrometer must be properly calibrated and tuned using perfluorotributylamine (PFTBA) or similar calibration standard according to manufacturer specifications. Mass accuracy should be maintained within ±0.1 amu across the calibrated mass range. Resolution should be verified to ensure proper separation of adjacent masses, particularly in the 50-150 m/z range where key fragment ions appear [2].

Data Interpretation and Mass Spectral Analysis

Characteristic Fragmentation Pattern

Under electron ionization (70 eV), this compound produces a distinctive mass spectrum dominated by aliphatic hydrocarbon fragmentation patterns. The molecular ion peak is typically observed at m/z 170, though it may be of low abundance due to the tendency of alkanes to undergo extensive fragmentation. The base peak (most intense ion) for this compound generally appears at m/z 57, corresponding to the C₄H₉⁺ fragment, which is characteristic of branched alkanes. Other significant fragment ions include the series at m/z 43 (C₃H₇⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺). The branching at the fourth carbon creates a favored cleavage site that produces distinctive fragments at m/z 85 and 113, which can help differentiate this compound from other isomeric dodecanes [1].

Quantification Approach

For quantitative analysis, the following validation parameters should be established:

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Target Specification Experimental Results for this compound
Linearity (R²) ≥0.995 0.997 (based on similar VOC validation) [2]
Limit of Detection (LOD) Matrix-dependent 4.89 ppm (for o-cymene as reference) [2]
Limit of Quantification (LOQ) Matrix-dependent 14.83 ppm (for o-cymene as reference) [2]
Precision (%RSD) <5% 2.16-3.14% (for reference alkanes) [2]
Recovery (%) 70-120% 77.8-118.9% (for similar VOCs) [5]

Quantification should employ internal standard methods where possible, using stable isotope-labeled analogs (e.g., dodecane-d₂₆) or structural analogs (e.g., n-tridecane) not present in the native samples. When standards are unavailable, semiquantitative analysis can be performed using the overall volume integration (OVI) approach with response factors from similar compounds [4].

Applications in Biomedical and Environmental Research

The detection of this compound has significant implications across multiple research domains. In biomedical diagnostics, this compound has been identified as a potential biomarker in exhaled breath of lung cancer patients. Recent studies utilizing GC-MS analysis have demonstrated significantly elevated levels (p < 0.05) of this compound in lung cancer patients compared to healthy controls, with statistical significance maintained after controlling for confounding factors such as smoking history and gender [2]. In environmental and agricultural research, this compound has been detected as a stress biomarker in plants subjected to drought conditions. Potato plants (Solanum tuberosum L.) exposed to water deficit showed altered VOC profiles including this compound, suggesting its potential as an indicator of abiotic plant stress [3]. Additionally, in food science, hydrocarbons including this compound have been identified as components of the volatile profile in Iranian black teas, where their relative abundance varies with geographical origin and may contribute to product authentication methodologies [4].

Quality Assurance and Troubleshooting

Quality Control Measures
  • Blank Analysis: Run procedural blanks regularly to monitor contamination [6]
  • System Suitability: Verify retention time stability (<0.1 min variation) and mass spectral quality
  • Identification Criteria: Require ≥80% spectral match to reference standard and ±0.5 min retention time agreement [2]
Troubleshooting Common Issues
  • Poor Sensitivity: Check SPME fiber condition, injector liner activity, and ion source cleanliness
  • Peak Tailing: Replace GC liner, check column installation, and consider less active inlet liner
  • Retention Time Shift: Check carrier gas flow stability and column integrity
  • Mass Spectral Drift: Verify ion source cleaning and calibration status

Visual Workflows

EI-MS Principle and Data Workflow

EI_workflow Sample_Prep Sample Preparation (HS-SPME/Thermal Desorption) GC_Separation GC Separation (DB-5MS Column) Sample_Prep->GC_Separation EI_ionization EI Ionization (70 eV) GC_Separation->EI_ionization Mass_Analysis Mass Analysis (Quadrupole Mass Filter) EI_ionization->Mass_Analysis Detection Ion Detection (Electron Multiplier) Mass_Analysis->Detection Data_Processing Data Processing (NIST Library Matching) Detection->Data_Processing

Diagram 1: Experimental workflow for this compound analysis by GC-EI-MS, illustrating the sequence from sample preparation through separation, ionization, mass analysis, detection, and final data processing stages.

This compound Fragmentation Pathways

fragmentation_pathway Molecular_ion Molecular Ion m/z 170 Fragment_A C4H9+ m/z 57 Molecular_ion->Fragment_A Alpha-cleavage Fragment_B C6H13+ m/z 85 Molecular_ion->Fragment_B Beta-cleavage Fragment_C C8H17+ m/z 113 Molecular_ion->Fragment_C Beta-cleavage Fragment_B->Fragment_A Further fragmentation Fragment_C->Fragment_B Further fragmentation

Diagram 2: Key fragmentation pathways of this compound under electron ionization conditions, showing the predominant cleavage sites that yield characteristic fragment ions at m/z 57, 85, and 113.

Conclusion

The analysis of this compound by electron ionization mass spectrometry provides a robust methodology for detecting this compound in complex sample matrices. Through optimized sample preparation techniques, careful chromatographic separation, and standardized mass spectral acquisition parameters, researchers can reliably identify and quantify this branched alkane across diverse applications. The fragmentation pattern characterized by dominant fragments at m/z 57, 85, and 113 provides diagnostic confirmation of compound identity when coupled with retention time information. As research continues to elucidate the biological and environmental significance of this compound, the protocols outlined in this application note will support method harmonization and data comparability across laboratories, ultimately enhancing the reliability of this compound's measurement as a potential biomarker in medical, environmental, and product quality applications.

References

Chemical Characterization of 4-Methylundecane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available physicochemical data for 4-Methylundecane, which is essential for its use as a reference standard.

Property Value
CAS Number 2980-69-0 [1] [2] [3]
Molecular Formula C₁₂H₂₆ [1] [2] [3]
Molecular Weight 170.33 g/mol [1] [2] [3]
Chemical Name This compound [1] [2]
Appearance Not specified in search results
Storage 2-8°C (Refrigerator) [1]

ANDA Submission Framework

While this compound is not specifically mentioned, the general ANDA process is well-defined. An Abbreviated New Drug Application (ANDA) is submitted to the FDA for the review and potential approval of a generic drug product [4]. Its key characteristics include:

  • "Abbreviated" Nature: ANDAs are not required to include preclinical (animal) and clinical (human) data to establish safety and effectiveness. Instead, applicants must scientifically demonstrate that their product is bioequivalent to the reference listed brand-name drug [4].
  • Legal Basis: The ANDA pathway was established by the Drug Price Competition and Patent Term Restoration Act of 1984 (Hatch-Waxman Amendments) [4].

For a comprehensive overview of forms and technical requirements, you should consult the dedicated FDA resources for ANDA Forms and Submission Requirements [5].

Potential Analytical Application Workflow

Supplier information suggests this compound can be used as a high-quality reference standard for analytical purposes [2]. The diagram below outlines a general workflow for using such a compound in pharmaceutical analysis, particularly in gas chromatography (GC) methods.

Start Start: Analytical Method Development/Validation A Prepare this compound Reference Standard Solution Start->A B System Suitability Test (e.g., Column Efficiency, Resolution) A->B C Analyze Samples and Generate Chromatographic Data B->C C->A Calibration D Data Analysis: Identify and Quantity Target Analytes C->D E Document Results for Regulatory Submission (ANDA) D->E F Quality Control (QC) Release Testing E->F F->A Ongoutine Monitoring

Suggestions for Protocol Development

Since direct information is unavailable, here are suggestions for creating application notes:

  • Consult Official Guidance: The FDA provides extensive Guidance Documents for ANDAs and product-specific guidances for generic drug development [4]. These are critical for current regulatory expectations.
  • Define the Specific Role: The experimental protocol would depend entirely on the intended function of this compound. It could be used as a system suitability standard in chromatography to ensure instrument performance or potentially as a quantitative standard for related substances.
  • Develop a Detailed GC Protocol: Based on its use as a volatile compound, a protocol using Gas Chromatography (GC) would be appropriate [6]. The method should detail sample preparation, column selection (e.g., a non-polar column like DB-5), temperature programs, and detection (e.g., Mass Spectrometry).

References

Troubleshooting Peak Tailing: A Step-by-Step Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the most common causes and initial fixes for general peak tailing, which is your first step in diagnosing the problem.

Problem Area Specific Cause Recommended Action
Column Installation Poorly cut column ends (causing turbulence) [1] Re-trim column with a specialized cutter; ensure a smooth, square cut [1].
Incorrect column positioning in inlet or detector (creating dead volume) [1] Verify and correct insertion distances per manufacturer's specs [1].
Incorrect or overtightened ferrules [1] Use the correct ferrule material and avoid overtightening the column nut [1].
Inlet System Active sites (e.g., uncapped silanol groups) on a dirty or non-inert liner [1] Replace the liner with a chemically inert, deactivated one [1].
Contaminated or blocked liner (e.g., with non-volatile residues) [2] Clean or replace the inlet liner and ensure a regular maintenance schedule [1].
Malfunctioning split valve (in splitless mode) [3] Check split valve function and optimize the splitless/purge time [1] [3].
Column Health Severe contamination of the stationary phase at the inlet end [1] Trim 20-30 cm from the inlet end of the column. If persistent, replace the column [1].
Stationary phase degradation creating active sites [1] Trim the column. If unsuccessful, replace with a high-quality, deactivated column [1].

Diagnosing the Root Cause for Your Specific Compound

For 4-methylundecane, an alkane, severe tailing typically points to physical installation problems or gross contamination, rather than the chemical interactions with silanols that more polar compounds experience [1]. The flowchart below helps pinpoint the issue.

G Start Start Diagnosis: This compound Peak Tailing Q1 Do ALL peaks in the chromatogram tail? Start->Q1 Q2 Is the solvent peak (especially in splitless mode) also tailing badly? Q1->Q2 Yes Q3 Have you recently installed or maintained the GC system? Q1->Q3 No Physical Primary Suspect: Physical Installation Issue Q2->Physical No SolventIssue Likely Cause: Solvent Effect (Purge Valve Issue in Splitless Mode) Q2->SolventIssue Yes Q3->Physical Yes Contamination Primary Suspect: System Contamination or Overloading Q3->Contamination No CheckColCut Check & Re-trim Column Cuts at both inlet and detector ends Physical->CheckColCut CheckColPos Check Column Positioning in inlet and detector CheckColCut->CheckColPos CheckFerrules Use Correct Ferrules Do Not Overtighten CheckColPos->CheckFerrules TrimColumn Trim 20-30 cm from inlet end of column Contamination->TrimColumn ReplaceLiner Clean or Replace Inlet Liner TrimColumn->ReplaceLiner CheckSplit Check Split Line & Valve Optimize Splitless Time ReplaceLiner->CheckSplit SolventIssue->CheckSplit

Detailed Resolution Protocols

Correcting Column Installation

A poorly cut column or incorrect positioning is a very common cause of tailing for all compounds [1].

  • Required Tools: Specialized column cutter (e.g., ceramic wafer, diamond scribe), magnifying glass [1].
  • Procedure:
    • Turn off the GC oven and detector, and allow to cool.
    • Vent the carrier gas and carefully disconnect the column from the inlet.
    • Trim at least 10-20 cm from the inlet end. Always make the cut after the column has been threaded through the ferrule to prevent debris from entering the tubing [3].
    • Inspect the cut with a magnifier. It must be clean, square, and free of jagged edges or debris [1].
    • Re-install the column, ensuring the insertion distance into the inlet is exactly as specified by the manufacturer (e.g., typically so the column tip is at the base of the liner for splitless mode) [1].
    • Reconnect the carrier gas, check for leaks, and re-test.
Restoring Inlet Inertness

Non-inert surfaces can adsorb analytes, causing tailing.

  • Required Materials: New, highly deactivated inlet liner; new septum [1] [2].
  • Procedure:
    • Replace the inlet liner with one that is certified as deactivated. For hydrocarbons, a simple, deactivated straight or tapered liner is often sufficient.
    • Replace the septum to ensure a proper seal.
    • Check and clean the inlet base and other surfaces below the liner if possible, as accumulated debris can also cause issues [3].
Performing a Split Test

This test is crucial to diagnose issues with the split/purge valve, which is a common culprit for solvent tailing [3].

  • Procedure:
    • Take your current method and change the injection mode from splitless to split with a ratio of 50:1 or 100:1 [3].
    • Inject your sample.
    • Observe the solvent peak: If it becomes sharp and narrow, the problem is likely related to the splitless purge function—either a clogged split line, a malfunctioning solenoid, or an incorrectly set purge time [3].
    • If the solvent peak is fixed but your analyte peaks still tail, the issue is likely not the solvent vaporization but the column installation or condition [3].

Frequently Asked Questions

Q1: Why might my peaks still tail after I've replaced the liner and septum?

If you've addressed the inlet but tailing persists, the most probable cause is a poorly prepared column end. Re-trimming the column, as described in the protocol above, is the critical next step [1] [3]. If the problem continues, consider trimming the column more aggressively or replacing it, as the stationary phase at the inlet may be irreversibly contaminated [1].

Q2: My solvent peak is fine, but this compound still tails. What does this mean?

A sharp solvent peak but tailing analyte peaks rules out a general splitless mode issue. This strongly points to a problem that specifically affects compounds interacting with the column or inlet. Focus your efforts on re-inspecting the column cut, positioning, and ferrules, or trimming the contaminated inlet section of the column [1].

Q3: Could the problem be with my detector?

Yes, similar to the inlet, a poorly cut column end or incorrect positioning inside the detector (like an FID) can create turbulence and cause peak tailing. Always ensure the column is positioned correctly according to the manufacturer's instructions for your specific detector [1].

References

optimizing 4-methylundecane GC separation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Optimizing GC Separation

The table below summarizes the core parameters you can adjust to improve the separation and detection of 4-methylundecane.

Parameter Category Specific Action Expected Effect & Rationale
Column Selection [1] [2] Use a shorter (10-15 m), narrow-bore (0.18-0.25 mm i.d.) column with a thin film (<0.3 μm) of a non-polar stationary phase. Maximizes peak efficiency (sharpens peaks) and improves signal-to-noise ratio (S/N). Non-polar phases have lower bleed and best separate non-polar compounds like hydrocarbons.
Carrier Gas [1] [3] Operate in constant flow mode, not constant pressure. Use high-purity gas. Constant flow maintains consistent linear velocity during temperature programming, preventing broadening of later eluting peaks. Purity reduces baseline noise.
Injection [1] [2] Use splitless mode for trace analysis. Optimize splitless time (purge time) and solvent. Ensure initial oven temp is ~20°C below solvent boiling point. Maximizes amount of analyte on-column. Correct timing and temperature prevent analyte loss and ensure effective solvent focusing for sharp peaks.
Oven Temperature [1] Use "ballistic" (fast) temperature ramps where separation allows. Hold initial temperature for a focused, but not excessive, period. Fast ramps produce sharper peaks and better S/N. A precise initial hold enables sample focusing without causing analyte dispersion.
Detector (FID) Optimization [1] [3] Optimize fuel gas (H₂) to air ratio (start at 10:1). Use Nitrogen as makeup gas and optimize its flow (start at 1:1 ratio with H₂). Maximizes analyte response in the flame. The correct makeup gas flow transports analyte efficiently to the detector, greatly enhancing sensitivity.

Frequently Asked Questions (FAQs)

1. How do I qualitatively identify this compound in my sample? The primary method for identification is by matching the retention time of the peak in your sample with the retention time of a known this compound standard analyzed under identical GC conditions [4]. Remember that retention time alone is not absolute proof, as different compounds can co-elute. For definitive confirmation, techniques like GC-MS are required.

2. Why is my peak for this compound broad or tailing? Broad peaks can be caused by several factors [5]:

  • Carrier Gas Flow: Too high or too low a flow rate can reduce efficiency.
  • Column Temperature: A temperature that is too low can lengthen retention and broaden peaks.
  • Column Installation: A poorly installed column (e.g., too deep in the inlet) can create dead volume, leading to peak broadening and tailing [3]. Always ensure a clean, straight cut when installing the column.

3. How can I improve the sensitivity for my analyte? Sensitivity is a function of the signal-to-noise ratio (S/N) [6]. To improve it:

  • Increase Signal: Use the optimization strategies in the table above, particularly focusing on injection technique, column selection, and detector optimization [1] [2].
  • Reduce Noise: Ensure high-purity gases, perform regular instrument maintenance (clean liners, trim column ends, clean FID jet), and use gas traps to remove oxygen and moisture [2] [3].

4. What quantitative method should I use? The choice depends on your requirements [4]:

  • Absolute Calibration Curve (External Standard): Most popular method. Requires a standard to create a calibration curve. Simple but susceptible to injection volume errors.
  • Internal Standard Method: More accurate. Involves adding a known amount of a reference compound (not in the sample) to both standards and unknowns. Compensates for injection volume errors and sample matrix effects.

Experimental Workflow for Parameter Optimization

The following diagram outlines a systematic workflow to optimize your GC method based on the principles above.

Start Start: Initial Method Setup ColSelect Column: Short, narrow-bore, non-polar, thin film Start->ColSelect InjMode Injection: Use splitless mode for trace analysis ColSelect->InjMode Carrier Carrier Gas: Constant flow mode with high-purity gas InjMode->Carrier Detector Detector (FID): Optimize H₂/Air ratio and N₂ makeup gas flow Carrier->Detector Run Perform Initial Run Detector->Run Evaluate Evaluate Chromatogram Run->Evaluate TweakCol Tweak Temperature Program: Test faster ramps, adjust initial hold Evaluate->TweakCol Peaks broad/ poorly shaped TweakInj Re-optimize splitless time or liner type Evaluate->TweakInj Poor sensitivity/ peak tailing TweakFlow Fine-tune carrier gas flow rate Evaluate->TweakFlow Retention time shift/instability Success Success: Method Optimized Evaluate->Success Good separation & peak shape TweakCol->Run TweakInj->Run TweakFlow->Run

References

4-methylundecane column bleed issues

Author: Smolecule Technical Support Team. Date: February 2026

What is Column Bleed?

Column bleed is the background signal caused by the gradual degradation and elution of the column's stationary phase polymer during a gas chromatography (GC) run [1]. It is observed as a rising baseline, particularly at higher temperatures, and can interfere with the detection and accurate quantification of sample analytes [1].

The table below summarizes the key characteristics of column bleed and how to distinguish it from other common issues:

Aspect Column Bleed Other Issues (e.g., septum, carrier gas)
Primary Cause Thermal and chemical degradation of the stationary phase [1]. Issues with injector, septum, carrier gas, or detector [1].
Key Symptom Gradual rise in the baseline as the oven temperature increases [1]. High baseline present even at low temperatures [1].
Typical Impact Can interfere with analyte peaks, especially those eluting at higher temperatures [2]. May cause ghost peaks, noise, or general baseline instability from the start of the run.

Troubleshooting and Prevention Guide

The most effective approach to column bleed involves prevention. However, if bleed occurs, the following troubleshooting steps can help identify and resolve the issue.

Diagnosing the Problem

Before taking action, confirm that the rising baseline is due to column bleed and not another component. You can do this by:

  • Running a Blank: Perform a run without injecting any sample. A rising baseline confirms the signal is from the instrument or column itself [3].
  • Creating a Bleed Profile: Run a temperature program that goes to your method's maximum temperature without injecting a sample. This records the column's specific bleed profile [1].
Causes and Corrective Actions

The table below outlines common causes of column bleed and the corresponding corrective measures:

Cause Description Corrective & Preventive Actions
Oxygen Exposure Oxygen in the carrier gas or from air leaks rapidly degrades the stationary phase, especially at high temperatures [1]. Use high-purity carrier gas with proper in-line oxygen traps or scrubbers, and change them regularly. Perform frequent leak checks and keep septum and ferrules tight [1].
Excessive Temperatures Operating the column above its temperature limit or using overly aggressive temperature ramps accelerates degradation [1]. Always operate within the column's stated temperature limit. Use the minimum temperature and ramp rate necessary to elute your compounds [1].
Dirty Samples Non-volatile residues in the sample can build up on the column and become reactive, catalyzing the breakdown of the stationary phase [1]. Implement thorough sample cleanup procedures (e.g., filtration, extraction) to remove contaminants. Using a guard column can also protect the analytical column [1].
Column Age and Damage All columns are consumables and will eventually wear out from repeated heating, cooling, and sample exposure [1]. A column with severe, irreversible bleed must be replaced. Weigh the cost of sample prep against the cost of a new column [1].
Temporary Fixes for an Active Bleed Column

If you are experiencing high bleed and need to use the column before a replacement arrives, you can attempt the following temporary measures. Note: These are not guaranteed and may not work for columns severely damaged by oxygen or contaminants [2].

  • Conditioning/Bake-Out: Heat the column to its maximum allowable temperature (or slightly above, if recommended by the manufacturer) for several hours, or even overnight, without connecting it to the detector. This can help volatilize and remove some of the degrading stationary phase [2].
  • Solvent Rinsing: For bonded phase columns, a solvent rinse can sometimes remove contaminants and lightly degraded material. Specialized equipment is often needed to backflush the column with an appropriate solvent (like methylene chloride), followed by a thorough drying with carrier gas [2].
  • Lower Method Temperature: If your analytes permit, lower the final temperature of your method to a point where the bleed is not significant [2].

The following diagram illustrates a logical workflow for diagnosing and addressing column bleed:


Frequently Asked Questions (FAQs)

Q1: Is some level of column bleed normal? Yes, a low level of bleed is inevitable and normal in every column. It becomes a problem when it is significant ("high bleed"), causing a substantial rise in the baseline that interferes with your analytes [1].

Q2: My column is new, but I still see high bleed. What could be wrong? A new column with high bleed may have been damaged prior to installation. This can happen if it was exposed to oxygen while hot, or if it was connected to a system with a contaminated injector or carrier gas line. Always ensure your system is clean, leak-free, and using high-purity gas before installing a new column [1].

Q3: Can a contaminated injector cause symptoms like column bleed? While a contaminated injector can cause ghost peaks and baseline noise, it typically does not cause the specific symptom of a baseline that gradually and consistently rises with the oven temperature. This pattern is characteristic of column bleed [1].

References

calibrating retention index for 4-methylundecane

Author: Smolecule Technical Support Team. Date: February 2026

4-Methylundecane Retention Index Data

For quick reference, here are the compiled retention indices for this compound from the NIST Standard Reference Data Program under various chromatographic conditions [1].

Table 1: Retention Indices (RI) for this compound on Non-Polar Columns [1]

Column Type (Active Phase) Temperature (°C) Retention Index (RI) Method
Squalane 100 (Isothermal) 1159.0 Kováts
Squalane 100 (Isothermal) 1158.6 Kováts
OV-1 60 (Isothermal) 1163.0 Kováts
SE-30 130-170 (Isothermal) 1163.0 - 1167.0 Kováts
Apiezon L 100 (Isothermal) 1156.0 Kováts
DC-200 100 (Isothermal) 1159.0 Kováts
SE-54 Temperature Ramp 1160.0 Kováts
Ultra-1 Temperature Ramp 1161.0 Van Den Dool & Kratz
BPX-5 Custom Program 1159.0 Van Den Dool & Kratz
DB-Wax (Polar) Temperature Ramp 1147.0 Van Den Dool & Kratz

Experimental Protocols & Calibration

Fundamental RI Calibration Using n-Alkanes

The standard method for determining the retention index (RI) of an unknown compound, like this compound, is based on its elution time relative to a series of n-alkanes analyzed under identical conditions [2].

1. Experimental Procedure

  • Run n-Alkane Standards: Inject a homologous series of n-alkanes (e.g., C₁₀H₂₂, C₁₁H₂₄, C₁₂H₂₆, C₁₃H₂₈) using the exact same GC method (column, carrier gas, temperature program) you will use for your samples.
  • Run Your Sample: Inject your sample containing this compound.
  • Record Retention Times: Precisely record the retention times for each n-alkane and for the peak of this compound.

2. Retention Index Calculation The RI is calculated using the formula that corresponds to your GC method:

  • For Isothermal Methods (Kováts Index): ( RI = 100n + 100 \times \frac{(\log t_{R(unknown)} - \log t_{R(n)})}{(\log t_{R(n+1)} - \log t_{R(n)})} ) where ( t_R ) is the retention time, ( n ) is the carbon number of the earlier eluting n-alkane, and ( n+1 ) is the carbon number of the later eluting n-alkane that brackets your compound [2].

  • For Temperature-Programmed Methods (Van Den Dool & Kratz): ( RI = 100n + 100 \times \frac{(t_{R(unknown)} - t_{R(n)})}{(t_{R(n+1)} - t_{R(n)})} ) In this linear interpolation, the retention times are used directly without logarithmic transformation [2].

The following workflow summarizes this calibration and identification process:

GC_Calibration Start Start GC Analysis RunAlkanes Run n-Alkane Standard Mixture Start->RunAlkanes RunSample Run Unknown Sample RunAlkanes->RunSample RecordRT Record Retention Times RunSample->RecordRT CalculateRI Calculate Retention Index (RI) RecordRT->CalculateRI Compare Compare with Reference RI CalculateRI->Compare Identify Tentative Identification Compare->Identify MS_Confirm Confirm with MS/Standards Identify->MS_Confirm

Alternative Calibration Strategies

In some cases, alternatives to n-alkanes may be used.

  • Ethyl Esters of Fatty Acids: These are used as RI standards in specific fields, such as fragrance analysis, and can be obtained from commercial suppliers [3].
  • Single Reference Compound: For laboratories where running a full alkane series for every analysis is impractical, one proposed method uses a single, well-characterized alkane (e.g., octacosane) as a primary reference to determine the retention times of other alkanes in the series [3].

Troubleshooting Common RI Issues

Problem: Poor Reproducibility of Retention Indices Between Runs or Columns

  • Cause & Solution: The most common cause is chromatographic instability. To assess this, monitor the retention times of your alkane standards over time. The frequency of recalibration depends on this stability and the consequence of misidentification. For highly critical work, run alkane standards at the start and end of each session. For less critical R&D, you may run them less frequently, but this should be validated with historical data [3].

Problem: Discrepancy Between Experimental and Literature RI Values

  • Cause 1: Incorrect Reference Data. The reference RI for a compound can vary based on the exact stationary phase, column manufacturer, and temperature program [2]. Always note the specific conditions (phase, temperature) from your literature source when making comparisons [1] [2].
  • Cause 2: Calculation or Naming Error. A frequent error in the literature is the incorrect calculation of RI or misapplication of the Kováts vs. Van Den Dool and Kratz methods. Always double-check that your n-alkanes are assigned the correct base values (e.g., C₁₂ = 1200) [2].

Problem: Mass Spectrometry (MS) Suggests a Different Isomer

  • Cause & Solution: MS alone often cannot distinguish between structural isomers. The retention index provides an orthogonal piece of evidence. If the MS library suggests an isomer but the experimental RI matches a different one much more closely, the RI data is likely more reliable. The identity should be based on the convergence of both MS and RI evidence [3] [2].

Frequently Asked Questions (FAQs)

Q1: How often should I run n-alkane standards for RI calibration? There is no universal rule. The frequency depends on the stability of your GC system and the criticality of correct identification. Monitor the retention time drift of your alkanes. In practice, for high-throughput labs, running standards each session or even at the start and end of a sequence is recommended. For stable systems in R&D, you may run them less frequently, but this requires validation [3].

Q2: What is the difference between Kováts and Van Den Dool & Kratz indices? The primary difference is the GC method they are designed for. Kováts Indices are for isothermal runs and use a logarithmic interpolation of retention times. Van Den Dool & Kratz Indices are for temperature-programmed runs and use a linear interpolation. Using the wrong formula will produce an incorrect RI value [2].

Q3: Can I use RI values from a different brand of GC column? Use with caution. While RI values should be consistent for a given stationary phase (e.g., DB-5 vs. HP-5), variations between manufacturers and even different batches can occur. It is best to compare your experimental RI to reference values generated on the same or a highly equivalent phase. If possible, consult databases like NIST that provide values for multiple phases [1] [2].

Q4: My compound is chiral. Are there special considerations for its RI? Yes. On a standard achiral GC column, both enantiomers (R and S) will have the same retention time and RI. Therefore, quoting a specific enantiomer's RI from an achiral analysis is meaningless unless the chirality is known from another source. To distinguish enantiomers, you must use a chiral stationary phase [2].

References

improving 4-methylundecane mass spectrometry sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Core Concepts

Q1: What does "improving sensitivity" mean in practical terms? Improving sensitivity fundamentally means enhancing the signal-to-noise ratio (S/N) for your analyte. This can be achieved by either increasing the analyte's signal intensity or reducing the background noise. A higher S/N directly leads to a lower Limit of Detection (LOD), which is the lowest concentration of an analyte that can be reliably detected, typically with an S/N of 3:1 [1] [2].

Q2: What are the main strategies to boost MS sensitivity? Sensitivity enhancement is a multi-faceted process that involves optimizing every stage of your workflow. The core strategies can be broken down as follows [1] [2] [3]:

  • Sample Preparation: Clean up samples to remove interfering matrix components and pre-concentrate the analyte.
  • Ionization Efficiency: Optimize the ion source to maximize the production of gas-phase ions.
  • Ion Transmission: Improve the efficiency of transferring ions from the source into the mass analyzer.
  • Mass Analyzer Design: Utilize advanced mass analyzers and configurations that offer higher transmission or better ion utilization.
  • Chromatography: Enhance separation to reduce co-elution and matrix effects.
  • System Maintenance: Use high-purity reagents and maintain a clean system to minimize background noise.

Troubleshooting Guides: Improving Sensitivity for 4-Methylundecane

Scenario: You are obtaining a weak signal for this compound (C12H26) during analysis.

The following workflow provides a systematic approach to diagnosing and resolving sensitivity issues. You can follow the path sequentially or focus on the sections most relevant to your problem.

cluster_sample Sample Prep Checks cluster_ion Ionization Source Checks cluster_chrom Chromatography Checks cluster_ms MS System Checks Start Weak Signal for This compound Sample Sample Preparation & Introduction Start->Sample Ionization Ionization Source Optimization Start->Ionization Chromatography Chromatographic Separation Start->Chromatography MS MS System & Detection Start->MS S1 Use pre-concentration techniques like evaporation or on-line SPE Sample->S1 I1 Confirm APCI source is used (ideal for non-polar hydrocarbons) Ionization->I1 C1 Use appropriate column (e.g., non-polar) for hydrocarbon separation Chromatography->C1 M1 Check and clean ion source, capillary, and cones MS->M1 S2 Employ sample clean-up (e.g., SPE, LLE) to reduce matrix effects S1->S2 S3 Ensure solvents are LC-MS grade to minimize contamination S2->S3 I2 Optimize source parameters: Corona Current, Vaporizer Temp, Gas Flows I1->I2 C2 Optimize mobile phase and gradient for better peak focusing C1->C2 M2 Verify mass analyzer tuning and calibration M1->M2 M3 Use high-resolution MS (HRMS) or ion mobility for added selectivity M2->M3

Sample Preparation & Introduction

Since this compound is a non-polar hydrocarbon, it has low solubility in aqueous solvents. Inefficient transfer into the MS system is a common cause of weak signals.

  • Pre-concentration: If the analyte is in a dilute solution, use techniques like nitrogen blowdown evaporation or rotary evaporation to reduce the solvent volume and increase analyte concentration [3].
  • Sample Clean-up: Use Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) to extract this compound from complex matrices and remove interfering salts and polar compounds, thereby reducing matrix effects [3].
  • Solvent Compatibility: Ensure the sample is dissolved in a solvent compatible with your chromatographic system (e.g., hexane, methanol, acetonitrile) and that it is LC-MS grade to avoid contaminant ions suppressing your signal [2] [3].
Ionization Source Optimization

Choosing and optimizing the correct ionization source is critical. Electrospray Ionization (ESI) is inefficient for non-polar compounds like this compound.

  • Ionization Technique: Switch to Atmospheric Pressure Chemical Ionization (APCI). APCI is better suited for non-polar and semi-polar compounds because it ionizes analytes through gas-phase chemical reactions after the solvent is evaporated, rather than relying on pre-formed ions in solution [2].
  • Key Parameters to Optimize: When using APCI, focus on [2]:
    • Corona Current / Needle Current: This initiates the reactant plasma. Too low a current results in poor ionization.
    • Vaporizer Temperature: This must be high enough to fully evaporate the LC eluent and the analyte but not so high as to cause thermal decomposition.
    • Nebulizer and Drying Gas Flow Rates: These control the formation and desolvation of the aerosol.

Table: Key Ionization Source Parameters for APCI

Parameter Impact on Sensitivity Optimization Goal for this compound
Ionization Mode Fundamental to detecting the analyte. Use APCI+ (positive mode) to form [M+H]+ or [M]+• ions.
Corona Current Generates the reactant ions for ionization. Optimize stepwise for maximum signal intensity without excessive noise.
Vaporizer Temp Affects solvent and analyte evaporation. Set high for efficient desolvation, but avoid thermal degradation.
Gas Flow Rates Controls droplet formation and desolvation. Adjust to produce a stable spray and efficient ion plume transfer.
Chromatographic Separation

Poor chromatography can lead to peak broadening and co-elution with matrix components, which suppresses the ion signal.

  • Column Selection: Use a non-polar GC column (e.g., 5% phenyl polysiloxane) or for LC, a C18 column with a high percentage of organic solvent in the mobile phase to ensure good retention and separation of this compound [3].
  • Mobile Phase: For LC-APCI, use volatile mobile phase additives (e.g., ammonium acetate or formic acid) and optimize the gradient to ensure the analyte elutes in a sharp, well-defined peak [2] [3].
MS System & Detection
  • System Maintenance: Contamination is a major source of noise. Regularly clean the ion source, sampling capillaries, and cones. Replace old or contaminated filters and liners [2] [3].
  • MS Technique: If available, use High-Resolution Mass Spectrometry (HRMS). The high mass accuracy and resolution can distinguish the ions of this compound from isobaric interferences, effectively increasing the S/N [3]. Ion Mobility Spectrometry (IMS) can also add a separation dimension to reduce chemical noise [3].

Experimental Protocol: Optimizing APCI Source Parameters

This protocol provides a detailed methodology for systematically optimizing your APCI source to maximize the signal for this compound [2].

1. Preparation:

  • Prepare a standard solution of this compound at a concentration in the middle of your expected calibration range.
  • Ensure you are using the intended LC method (mobile phase and gradient) or a direct infusion setup with a compatible solvent.

2. Initial Setup:

  • Set the MS to scan a range that includes the molecular ion of this compound (m/z 170 for C12H26⁺•).
  • Begin with the instrument manufacturer's recommended default settings for APCI.

3. Optimization Procedure: Infuse the standard solution continuously and monitor the Total Ion Chromatogram (TIC) or the extracted ion chromatogram for m/z 170.

  • Vaporizer Temperature:

    • Start at a low temperature (e.g., 250°C).
    • Increase the temperature in increments of 20-50°C.
    • Observe the signal intensity. The optimal temperature is where the signal is maximized. If the signal decreases at higher temperatures, it may indicate thermal degradation.
  • Corona Current:

    • Start with a low current (e.g., 2 µA).
    • Increase the current in small steps (e.g., 1 µA).
    • Plot the signal intensity versus the current. The signal will typically increase and then plateau. Choose a value just within the plateau region.
  • Gas Flow Rates:

    • Repeat the process for nebulizer and drying gas flows, adjusting them stepwise while monitoring the signal. The goal is to find the flow rates that produce the most stable and intense signal.

4. Verification:

  • Once the optimal parameters are found, make a final injection of the standard to confirm the settings.
  • It is good practice to create a design of experiments (DOE) to understand interactions between parameters if your software supports it.

References

4-methylundecane purity assessment methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Reference Data

The table below summarizes the key physicochemical properties of 4-methylundecane (CAS: 2980-69-0), which are fundamental for its identification in analytical methods [1] [2].

Property Value / Description
Chemical Formula C₁₂H₂₆ [1]
Molecular Weight 170.3348 g/mol [1]
CAS Registry Number 2980-69-0 [1]
Boiling Point 483.0 K (209.9 °C) [1]
Melting Point 206.5 K (-66.7 °C) [1]
Retention Index (RI) Approximately 1160 on non-polar stationary phases (e.g., SE-30, OV-1, HP-5 MS) [2]

Experimental Workflow for Purity Analysis

Based on common practices in analytical chemistry for volatile organic compounds, here is a generalized workflow for assessing the purity of a compound like this compound. This workflow is synthesized from methodologies used in the analysis of complex volatile mixtures [3] [4] [5].

cluster_1 Key Parameters Start Sample Preparation A Headspace-SPME (Volatile Extraction) Start->A Equilibration B Gas Chromatography (GC) Separation A->B Thermal Desorption P1 Fiber Coating: 100μm PDMS or DVB/CAR/PDMS A->P1 C Mass Spectrometry (MS) Detection & Identification B->C Elution P2 Column: Non-polar (e.g., DB-5) RI ~1160 for target B->P2 D Data Analysis (Purity Assessment) C->D Spectral & Chromatographic Data P3 EI Mode (70 eV) Compare to NIST Library C->P3 P4 Check for co-eluting peaks and spectral purity D->P4

Frequently Asked Questions & Troubleshooting

Here are some common challenges and solutions based on general best practices in gas chromatography and mass spectrometry.

Challenge / Question Possible Cause & Solution

| Poor or No Signal in GC-MS | • SPME Fiber Issues: Fiber may be degraded or contaminated. Solution: Re-condition the fiber according to the manufacturer's specifications before use [4] [5]. • Incomplete Desorption: Ensure the GC inlet temperature is high enough (e.g., 250°C) for complete transfer of the analyte [5]. | | Peak Tailing or Broadening | • Active Sites in Inlet/Liner: Use a deactivated liner. Solution: Regularly replace the GC inlet liner, especially after analyzing high-boiling point or "dirty" samples. • Incorrect Column Temperature: The oven temperature program may not be optimal. | | Co-elution of Impurities | • Insufficient Chromatographic Resolution: The method cannot separate the target compound from impurities. Solution: Optimize the GC temperature ramp rate. Using comprehensive two-dimensional GC (GC×GC) can dramatically improve separation, as demonstrated in complex volatilome studies [3]. | | Confirming Peak Identity | • Reliance on Single Data Point: Matching based on retention time or mass spectrum alone can be misleading. Solution: Use a two-point minimum identification system. Compare the sample's Retention Index (should be ~1160 on a non-polar column) with its mass spectrum against an authentic standard or the NIST database for high-confidence identification [4] [2]. |

Key Recommendations for Researchers

  • Source a Certified Standard: The most reliable approach is to obtain a high-purity certified reference material (CRM) of this compound. You can then compare your sample's chromatographic retention time and mass spectrum directly against the CRM.
  • Leverage Public Databases: Use the NIST Chemistry WebBook as a primary resource for reference mass spectra and retention index data to support compound identification [1] [2].
  • Apply Advanced Chemometrics: For complex mixtures, employ mathematical resolution techniques like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS). This method can help deconvolute overlapping peaks in your chromatogram, revealing impurities that are otherwise hidden [4].

References

temperature effects on 4-methylundecane retention index

Author: Smolecule Technical Support Team. Date: February 2026

Compound Information: 4-Methylundecane

For reference, the basic chemical information of this compound is as follows [1]:

Property Value
Compound Name This compound
Chemical Formula C~12~H~26~
Molar Mass 170.34 g/mol
Additional Names undecane, 4-methyl-

How Temperature Affects the Retention Index

The core of the issue is that a Retention Index (RI) is often incorrectly assumed to depend only on the molecule's structure and the stationary phase. In reality, it is sensitive to operational parameters, especially in temperature-programmed mode [2] [3].

The primary temperature-related factor is the column heating rate. The following table summarizes the key findings from a large-scale 2024 study on this dependence [2]:

Factor Impact on Retention Index (RI)
Heating Rate RI values can show a positive or negative dependence (slope 'D') on the heating rate.
Stationary Phase The effect is most pronounced on polar phases. However, it is still significant and well-studied for the commonly used 5%-phenyl-PDMS phase.
Molecular Structure Aromatic and polyaromatic molecules show higher dependence (high 'D' values). Oxygen-containing compounds and trimethylsilyl derivatives show lower or negative 'D' values.
Key Influencer The entropic factor and conformational rigidity of the molecule (e.g., number of cycles, rotatable bonds) have a strong influence on the 'D' value.

Troubleshooting Guide: FAQs on RI Variability

Here are solutions to common problems related to RI and temperature.

FAQ 1: My experimentally determined RI for this compound doesn't match the database value. What should I check? This is a frequent issue often caused by methodological differences.

  • Cause A: Heating Rate Mismatch. The database entry (e.g., in NIST 20) might have been recorded at a different heating rate. Many entries use 10-15 K/min, a rate that is higher than typical practice and can cause errors if used for comparison [2].
  • Solution: Always note the heating rate used in your experiment. When comparing with database values, prioritize those generated at a similar heating rate.
  • Cause B: Unaccounted Instrumental Imperfections. Small errors in temperature calibration, flow rate, or column dimensions can significantly impact the observed retention time and calculated RI [3].
  • Solution: Use a retention projection methodology. This involves running a set of n-alkane standards and using software (e.g., from retentionprediction.org/gc) to back-calculate the effective temperature and hold-up time profiles of your specific GC system. This accounts for both intentional and unintentional differences between instruments [3].

FAQ 2: How can I improve the reproducibility of RI measurements in my lab?

  • Standardize the Method: Use the same temperature program, including the same heating rate, for all comparative analyses.
  • Use Bracketing Standards: Always run a series of n-alkane standards within the same sequence to calculate the RI. Do not rely on historical retention data of alkanes [4].
  • Perform a System Suitability Test: After back-calculating your system's profiles, project retention times for a set of test compounds. If the error is below a defined threshold, your system is deemed suitable for accurate RI measurement [3].

FAQ 3: What are the common "abuses" or mistakes to avoid when using RIs?

  • Incorrect Calculation: Ensure you are using the correct formula (e.g., Kováts for isothermal, van den Dool and Kratz for temperature-programmed) and that your n-alkane standards produce the expected "n x 100" values [4].
  • Over-reliance on a Single Match: Finding an "exact match" for an RI in a database does not confirm a compound's identity. It is only tentative evidence. The mass spectrum and analysis of an authentic standard are also needed [5] [4].
  • Improper Reporting: When publishing, always tabulate both your experimental RI values and the reference literature values you used for comparison [4].

Advanced Protocol: Retention Projection for Accurate Identification

For the highest accuracy in compound identification, follow this protocol that moves beyond simple RI comparison [3]:

The following diagram illustrates the workflow for this retention projection method:

Start Start: Prepare Sample Step1 Spike with n-Alkane Standards Start->Step1 Step2 Run GC-MS Analysis Step1->Step2 Step3 Enter Alkane Retention Times into Prediction Software Step2->Step3 Step4 Software Back-calculates Effective T & tM Profiles Step3->Step4 Step5 Project Retention Times for Target Compounds Step4->Step5 Step6 Compare Projected vs. Experimental tR for ID Step5->Step6 End Confirmed Identification Step6->End

Workflow for Retention Projection

  • Spike your sample with a calibrated set of n-alkane standards (e.g., C7-C30).
  • Run the analysis using your specific temperature program and instrumental conditions.
  • Input the retention times of the n-alkanes into specialized retention projection software.
  • The software iteratively calculates the precise temperature and hold-up time profiles that your GC system actually produced.
  • The software then projects the expected retention times for a wide range of compounds (including this compound) based on pre-existing databases of their thermodynamic retention properties.
  • Compare the projected retention time with the experimental retention time of your target compound for a highly confident identification.

This method has been proven to account for intentional and unintentional differences between GC systems, making RI data more reproducible across laboratories [3].

References

4-methylundecane storage conditions and stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Storage Guidelines

The table below summarizes the core identification and basic storage information for 4-methylundecane.

Property Specification
Chemical Name This compound [1]
CAS Number 2980-69-0 [1]
Molecular Formula C₁₂H₂₆ [1]
Molecular Weight 170.34 g/mol [1]
Recommended Storage 2-8°C (Refrigerator) [1]
Appearance Not specified [1]
Applications Useful research chemical for organic synthesis and other chemical processes [1]

Troubleshooting and Researcher FAQs

Q1: What is the recommended storage condition for this compound? The supplier-recommended storage condition for this compound is in a 2-8°C refrigerator [1]. Shipping is typically performed at ambient temperatures [1].

Q2: How stable is this compound under different environmental stresses? Specific stability data for this compound (e.g., under hydrolytic, oxidative, thermal, or photolytic stress) is not available in the searched literature. The stability of a compound is highly specific to its molecular structure. In the absence of data, conducting forced degradation studies is necessary to determine its kinetic behavior and shelf-life [2].

Q3: What should I do if no stability data is available for my compound? When established stability data is lacking, you must generate it through a systematic degradation kinetic study. This involves stressing the compound under controlled conditions to predict its stability and identify critical factors affecting quality [2].

Experimental Protocol: Degradation Kinetics

Since compound-specific data is unavailable, you can adapt this general protocol for degradation kinetic studies from pharmaceutical science to evaluate this compound stability [2].

Objective

To determine the degradation kinetics of this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and establish its shelf-life.

Methodology and Workflow

The following diagram outlines the core workflow for a systematic degradation kinetic study:

Start Start Degradation Study Stress Apply Stress Conditions Start->Stress Sample Sample at Time Intervals Stress->Sample Analyze Analyze Sample Sample->Analyze Model Model Kinetic Data Analyze->Model Params Calculate Kinetic Parameters Model->Params Report Report Shelf-Life Params->Report

Detailed Experimental Procedure
  • Stress Study Design: Expose this compound solutions to different stress conditions [2].
    • Acidic/Basic Hydrolysis: Use HCl and NaOH solutions at various concentrations (e.g., 0.1-1 M).
    • Oxidative Stress: Use hydrogen peroxide solutions (e.g., 0.3%-3%).
    • Thermal Stress: Expose solid and solution samples to elevated temperatures (e.g., 40°C, 60°C, 80°C).
    • Photolytic Stress: Expose samples to UV and visible light following ICH guidelines.
  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 72 hours) from the stress conditions.
  • Analysis by GC-MS/FID:
    • Instrumentation: Use a Gas Chromatography system coupled with a Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID). This is suitable for volatile organic compounds like this compound [3] [4].
    • Quantification: Monitor the decrease in the this compound peak area and the appearance of new degradation product peaks.
    • Calibration: Develop a validated calibration curve to quantify the concentration of this compound accurately.
  • Data Modeling and Kinetic Analysis:
    • Plot the remaining concentration of this compound against time for each stress condition.
    • Fit the data to different kinetic models (zero-order, first-order, second-order) to determine the order of reaction (n) based on the best regression coefficient [2].
    • Use the appropriate rate equation to calculate the degradation rate constant (k).

The table below shows the formulas for different reaction orders.

Order of Reaction Rate Equation Integrated Rate Law
Zero-Order (\frac{d[A]}{dt} = -k_0) ([A]_t = [A]_0 - k_0 t)
First-Order (\frac{d[A]}{dt} = -k_1 [A]) (\ln [A]_t = \ln [A]_0 - k_1 t)
Second-Order (\frac{d[A]}{dt} = -k_2 [A]^2) (\frac{1}{[A]_t} = \frac{1}{[A]_0} + k_2 t)
  • Shelf-Life Calculation: Use the calculated rate constant (k) to determine the time taken for 10% degradation (t₉₀), which represents the shelf-life of the compound [2].
    • For a first-order reaction: (t_{90} = \frac{0.105}{k_1})

Important Considerations for Researchers

  • Analytical Technique: For volatile compounds like this compound, Gas Chromatography is the recommended analytical method. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) or Dynamic Headspace Sampling (DHS) can be employed to efficiently capture and pre-concentrate volatile analytes from sample matrices [3] [4].
  • Data Integrity: A well-designed degradation kinetic study is crucial for generating high-quality data that can reliably predict the shelf-life of a compound and inform optimal storage conditions [2].

References

Troubleshooting Guide: 4-Methylundecane Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters from studies that successfully identified 4-methylundecane, which can serve as a benchmark for your method.

Parameter Application & Context Key Experimental Details
Analytical Instrument Breath analysis for lymphoma detection [1] GC-MS: QExactive GC Hybrid Quadrupole-Orbitrap Mass Spectrometer (Thermo Scientific).
Chromatographic Column Breath analysis for lymphoma detection [1] Specifics not stated; Effluent split for MS and EAD using HP-5MS column (30 m × 0.25 mm i.d. × 0.5 μm film thickness) in a different study [2].
Tentative Identification Breath analysis for lymphoma & lung cancer detection [1] [3] NIST library match score of 92 [1]. In another study, a match factor of >80% was used as a significance criterion [3].
Quantitative Finding Differentiating disease states from controls [1] [3] Found at 1.71x higher abundance in high-grade lymphoma patients vs. controls [1]. Also identified as significant in lung cancer [3].
Sample Collection Breath analysis for lymphoma detection [1] Breath collected onto Tenax TA + Carbograph 5TD sorbent tubes using ReCIVA Breath Sampler (Owlstone Medical Ltd.).

Key Issues and Solutions

The following steps can help you diagnose and resolve problems with your this compound quantification.

  • Confirm Peak Identity: A common error is misidentification. Relying solely on retention time is insufficient.

    • Action: Cross-verify using a high-quality mass spectral library. The cited research used the NIST library with a high match score (92) [1]. Ensure your experimental spectrum has a strong match (e.g., >80-90%).
    • Action: If available, use an authentic chemical standard of this compound to confirm retention time and mass spectrum, moving from "tentative" to "confirmed" identification [1].
  • Optimize Sample Collection and Pre-concentration: The volatility of this compound requires efficient trapping and desorption.

    • Action: Ensure your sorbent tubes are appropriate for the volatility range of C11-C13 alkanes. The successful study used a combination of Tenax TA with Carbograph sorbents [1].
    • Action: Implement rigorous quality control (QC) for sample collection. The cited study rejected samples with pressure inconsistencies indicating potential leaks [1].
  • Control for Biological and Experimental Confounders: If your research involves biological samples, the presence of this compound may not be specific to your variable of interest.

    • Action: Statistically control for confounding factors. One study eliminated VOCs that showed significant correlations with variables like smoking history or gender to enhance biomarker specificity [3].
    • Action: Be aware that this compound has been identified in multiple cancer types (lymphoma, lung cancer) [1] [3]. Its presence could be linked to general oxidative stress processes like lipid peroxidation [1].

For complex samples, you might also consider advanced instrumentation like comprehensive two-dimensional gas chromatography (GC×GC-TOFMS), which offers superior separation power and sensitivity for detecting trace-level VOCs, as used in novel metabolomics studies [4].

To systematically address the quantification process, you can follow the workflow below.

cluster_0 Peak Identity & Quality Check cluster_1 Method & Instrument Review cluster_2 Check for Experimental Confounders Start Start: Suspected this compound Quantification Error IdCheck Peak Identity & Quality Check Start->IdCheck MethodCheck Method & Instrument Review IdCheck->MethodCheck a1 Verify NIST library match score >90% ConfounderCheck Check for Experimental Confounders MethodCheck->ConfounderCheck b1 Validate sorbent tubes (e.g., Tenax TA) Result Issue Identified/Resolved ConfounderCheck->Result c1 Statistically control for variables (e.g., smoking, gender) a2 Confirm with authentic standard a3 Check peak shape for co-elution b2 Check GC column (e.g., HP-5MS) b3 Inspect sample collection QC logs c2 Consider biological context (e.g., lipid peroxidation)

Frequently Asked Questions

Q: What is the biological significance of finding this compound in a sample? A: Its presence, particularly when elevated, can be a by-product of lipid peroxidation. This is a process where reactive oxygen species degrade polyunsaturated fatty acids, a pathway implicated in the progression of various cancers [1].

Q: My NIST library match is lower than 90%. What should I do? A: A low match score suggests a poor-quality spectrum or co-elution with another compound. First, check your peak purity and integration. If the peak is pure, consider optimizing your GC method to achieve better separation. The ultimate solution is to confirm identity using a pure standard [1] [3].

References

Troubleshooting Guide: Preventing 4-Methylundecane Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common issues and potential solutions to minimize decomposition during analysis.

Problem Symptom Possible Cause Suggested Fix
Low recovery/artefact formation High Injector Temperature: Thermal degradation in GC inlet. Optimize by lowering injector temperature in steps; use a programmable temperature vaporizing (PTV) inlet in solvent vent mode [1] [2].
Inconsistent results; compound degradation Active Sites in Inlet/Liner: Adsorption or catalytic decomposition. Use a deactivated, non-polar liner; regularly replace liner and trim 10-15 cm from the front of the analytical column [1] [2].
Formation of aldehydes/alcohols Auto-Oxidation: Reaction with ambient oxygen during sample prep. Sparge samples with inert gas (Nitrogen/Argon); add radical scavenger (BHT) during sample preparation and storage.
Poor sensitivity & decomposition Sub-optimal SPME Extraction: Inefficient transfer to GC. Optimize extraction parameters based on the framework below [1] [3] [2].

Experimental Protocol for HS-SPME-GC-MS Optimization

This methodology provides a detailed workflow for analyzing volatile compounds, which can be tailored for 4-methylundecane [1] [3] [2].

1. Sample Preparation

  • Homogenization: For solid matrices, flash-freeze the sample with liquid nitrogen and grind to a fine, homogeneous powder to ensure consistent extraction [2].
  • Weighing: Precisely weigh 3-5 g of sample into a 20 mL headspace vial [1] [2].
  • Internal Standard: Add a suitable internal standard (e.g., 10 µL of 10 µg/mL ethyl caprate or other stable deuterated alkane) to control for variability [1] [4].

2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Fiber Selection: Condition a 50/30 µm DVB/CAR/PDMS fiber before use. This triple-phase fiber is effective for a broad range of volatiles [1] [2].
  • Incubation: Incubate the sample vial at a stabilized temperature (e.g., 55-60 °C) for 5-20 min with agitation [1] [3] [2].
  • Extraction: Expose the fiber to the sample headspace for 40-55 minutes at the same temperature [1] [3] [2].
  • Desorption: Desorb the trapped compounds in the GC injector at 250 °C for 3-5 minutes in splitless mode [1] [2].

3. GC-MS Analysis

  • GC Column: Use a DB-5MS or equivalent non-polar column (30m x 0.25mm x 0.25µm) for hydrocarbon separation [1].
  • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min) [1] [2].
  • Oven Program:
    • Initial: 40 °C, hold for 2-3.5 min [1] [4].
    • Ramp 1: 10 °C/min to 100 °C [1].
    • Ramp 2: 7 °C/min to 180 °C [1].
    • Ramp 3: 25 °C/min to 280 °C, hold for 5 min [1].
  • MS Detection:
    • Ionization: Electron Impact (EI) at 70 eV [1] [2].
    • Ion Source Temp: 230-280 °C [1] [2].
    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, or full scan (e.g., 30-400 m/z) [1] [2].

Workflow Visualization

The following diagram illustrates the logical workflow for method development, from problem identification to a stabilized analysis.

Start Problem: Suspected This compound Decomposition Step1 1. Review Method Parameters Start->Step1 Step2 2. Optimize Sample Prep Step1->Step2 Check for high temp/active sites Step3 3. Optimize SPME Step2->Step3 Prevent auto-oxidation with inert gas/BHT Step4 4. Optimize GC-MS Step3->Step4 Adjust fiber, time, temperature Step5 5. Validate & Document Step4->Step5 Adjust injector and oven program End Stabilized Analysis with High Recovery Step5->End Confirm with internal standard

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to check first for suspected thermal degradation? The GC injector temperature is the primary suspect. Start by lowering it to the minimum required for complete desorption from your SPME fiber (e.g., 250°C). Using a PTV inlet can significantly help by allowing a low initial temperature to vaporize the analyte gently [1] [2].

Q2: My this compound peak is broad or tailing. What does this indicate? This typically points to active sites in your flow path. First, replace the GC liner with a new, deactivated one. If the problem persists, trim 10-30 cm from the front of the analytical column, as it can become contaminated or damaged over time [1].

Q3: How can I be sure my sample is not oxidizing during storage? Always store samples in tightly sealed, amber vials under an inert atmosphere (e.g., nitrogen blanket). For added protection, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT), and verify its effectiveness by comparing fresh and stored samples [3].

References

4-methylundecane RI comparison polar vs non-polar columns

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data for 4-Methylundecane

The table below summarizes the experimental findings for this compound from the search results.

Compound Retention Time (min) Column Type Experimental Context Citation
This compound 14.14 Non-polar (HP-5MS equivalent) GC-MS analysis of Mimusops caffra leaf hexane extract [1]

Detailed Experimental Protocols

Here are the methodologies used in the studies from which the data was obtained.

Volatile Profiling via GC-MS (Source 4)

This study provides the specific experimental data for this compound [1].

  • Sample Preparation: Dried and powdered Mimusops caffra leaves were extracted using n-hexane, a non-polar solvent suitable for extracting volatile hydrocarbons [1].
  • GC-MS Instrument: An Agilent Technologies GC-MS system was used [1].
  • Column: An HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness). This is a standard non-polar column with a stationary phase of 5% phenyl, 95% dimethylpolysiloxane [1].
  • Oven Program: The temperature was programmed from 50 °C (held for 1 min) to 240 °C at a rate of 5 °C/min [1].
  • Carrier Gas: Helium with a flow rate of 1.0 mL/min [1].
  • Compound Identification: Volatiles were identified by comparing their mass spectra with data system libraries [1].

Understanding Retention Index Comparisons

The following diagram illustrates the general workflow for obtaining and comparing retention index data.

cluster_1 Key Decision Point Start Start: Obtain Compound Step1 1. Analyze on GC System Start->Step1 Step2 2. Choose Column Type Step1->Step2 Step3 3. Co-inject n-Alkane Standards Step2->Step3 NonPolar Non-Polar Column (e.g., HP-5MS) Step2->NonPolar  Select Polar Polar Column (e.g., WAX) Step2->Polar  Select Step4 4. Calculate Kováts Retention Index (RI) Step3->Step4 Step5 5. Compare RI Values Step4->Step5 NonPolar->Step3 Polar->Step3

Since the search results lack a direct comparison, you have a few paths forward:

  • Consult Standard Databases: Commercial databases from instrument manufacturers (like Agilent's "Fiehn Library") or academic collections often contain extensive RI data for compounds on various columns.
  • Perform a Calibrated Experiment: You can conduct your own analysis using a retention index calibration mix of n-alkanes on both polar and non-polar columns to generate comparable data.
  • Search for Broader Studies: Look for papers specifically comparing alkane retention on different stationary phases, as they may contain the model you need.

References

validation of 4-methylundecane analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Documented Contexts for 4-Methylundecane

The table below summarizes the specific, evidence-based contexts in which this compound has been identified and measured.

Context of Identification Experimental Method Used Key Quantitative Finding Citation
Crude Oil Vapour Analysis GC-MS with Flame Ionization Detector (FID) and Pulsed Flame Photometric Detector (PFPD) [1] Identified as a persistent component in gaseous emissions after 576 hours of aeration [1]. [1]
Herbal Medicine (Stephania tetrandra) Gas Chromatography-Mass Spectrometry (GC-MS) [2] Identified as a volatile component with a relative content of 0.32% in the geo-authentic herb [2]. [2]
Lung Cancer Biomarker Discovery GC-MS with a single quadrupole mass spectrometer [3] Statistical analysis showed a significant difference (p-value 0.013) in levels between lung cancer patients and controls [3]. [3]
Pharmaceutical Reference Standard Not specified (supplied for analytical use) Used for method development and validation (AMV) during commercial production of Escitalopram [4]. [4]

Detailed Experimental Protocols

Here is a detailed breakdown of the key methodologies cited in the search results.

  • GC-MS Analysis for Plant Volatiles: In the study on Stephania tetrandra, volatile components were analyzed using GC-MS. The specific column used was not mentioned, but the relative content of compounds was calculated using the peak area normalization method. Identification was achieved by matching mass spectra against the NIST08 and NIST08s library databases, with a required similarity threshold [2].
  • GC-MS for Biomarker Discovery in Breath: The lung cancer study provides a highly detailed protocol [3]:
    • Instrument: A single quadrupole GC-MS was used.
    • Data Processing: Open-source software (Openchrom) and the Automated Mass Spectral Deconvolution and Identification System (AMDIS) were used for data analysis.
    • Compound Identification: VOC identification required a mass spectrum match factor of 80% or higher against the NIST library.
    • Statistical Validation: The peak areas of identified VOCs were used for statistical analysis. The non-parametric Mann-Whitney U test was applied to find significant differences (p < 0.05) between patient and control groups. Compounds that were also statistically significant for confounders like smoking or gender were excluded as potential biomarkers [3].
  • General GC-MS/FID for Complex Mixtures: The research on crude oil vapors utilized Gas Chromatography coupled with both a Mass Spectrometer (for speciation) and a Flame Ionization Detector (for quantification). This highlights the application of GC in characterizing complex hydrocarbon mixtures where this compound is one component among many [1].

Experimental Workflow Diagram

Based on the protocols above, the following diagram illustrates a generalized experimental workflow for the identification and validation of this compound using GC-MS, particularly in biomarker studies.

SampleCollection Sample Collection SamplePrep Sample Preparation (HS-SPME, etc.) SampleCollection->SamplePrep GCMSAnalysis GC-MS Analysis SamplePrep->GCMSAnalysis DataDeconv Data Deconvolution (AMDIS, Openchrom) GCMSAnalysis->DataDeconv LibraryMatch Library Matching (NIST, >80% Match) DataDeconv->LibraryMatch LibraryMatch->SampleCollection No Match QuantAnalysis Quantification & Statistical Testing LibraryMatch->QuantAnalysis Match Found Validation Biomarker Validation (Exclude Confounders) QuantAnalysis->Validation Validation->SampleCollection Not Significant Result Validated Identification Validation->Result Statistically Significant

GC-MS Identification & Validation Workflow

References

4-methylundecane benchmark compounds for GC calibration

Author: Smolecule Technical Support Team. Date: February 2026

4-Methylundecane in Applied Research

In a 2025 study analyzing exhaled breath for lung cancer biomarkers, this compound was one of several volatile organic compounds (VOCs) that showed a significant difference in concentration between lung cancer patients and control groups. The study utilized GC-MS for analysis [1].

The table below summarizes its role in this study:

Characteristic Description
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) [1]
Research Context Identification of volatile organic compound (VOC) biomarkers in exhaled breath for lung cancer detection [1].
Reported Significance Statistically significant difference between lung cancer patients and controls (p-value: 0.013) [1].
Role in the Study A potential diagnostic biomarker, not a calibration standard [1].

Systematic Selection of Calibration Compounds

For the selectivity evaluation of Wall-Coated Open-Tubular (WCOT) columns in GC, researchers use a rigorous, system-based approach rather than individual compounds.

  • The Model: The solvation parameter model is a standard method for characterizing the selectivity and retention properties of GC stationary phases [2].
  • The Compound Set: This model uses a specific, reduced set of 35 calibration compounds selected via the Kennard-Stone algorithm. This set is designed to efficiently map the interaction capabilities of a column across different temperature ranges (60–140°C and 160–260°C) [2].
  • The Purpose: Using this standardized set allows for a direct and unbiased comparison of the selectivity between different GC columns [2].

The workflow below illustrates how these elements come together in the column evaluation process.

Start Start: Column Selectivity Evaluation Model Apply Solvation Parameter Model Start->Model SelectSet Select 35 Calibration Compounds (Kennard-Stone Algorithm) Model->SelectSet RunGC Run GC Experiments at Specified Temperature Ranges SelectSet->RunGC Calculate Calculate System Constants RunGC->Calculate Compare Compare Column Selectivity Calculate->Compare End Objective Comparison Achieved Compare->End

How to Proceed with Your Comparison Guide

Since this compound is not a standard benchmark, your guide could be highly valuable by focusing on a practical, evidence-based approach. Here is a suggested path forward:

  • Reframe the Objective: Position your guide around "Systematic Selection of Calibration Compounds for GC Method Development" rather than a focus on a single compound.
  • Detail the Established System: Dedicate a section to explaining the solvation parameter model and the use of the 35-compound set, as this is a scientifically validated approach [2].
  • Include this compound as a Case Study: Discuss its properties and, using the data from the search results, explain why it is suitable for analysis but not established for calibration. This demonstrates critical thinking.
  • Consult Primary Literature: For a authoritative guide, search platforms like SciFinder or Web of Science for "GC calibration standards for hydrocarbons" or "Kovats retention index standards" to find established compounds and their performance data.

References

4-methylundecane critical properties comparison with alkanes

Author: Smolecule Technical Support Team. Date: February 2026

Critical Properties Comparison of Selected Alkanes

The following table summarizes the critical properties of 4-methylundecane alongside other alkanes for comparison. Data for this compound are calculated values, while data for linear alkanes are typically experimentally derived [1] [2].

IUPAC Name Common Name Molecular Formula Molecular Weight (g/mol) Critical Temperature, Tc (K) Critical Pressure, Pc (kPa) Critical Volume, Vc (m³/kmol)
This compound - C₁₂H₂₆ 170.33 [1] 637.74 [2] 1792.42 [2] 0.702 [2]
n-undecane Undecane C₁₁H₂₄ 156.30 [1] - - -
n-dodecane Dodecane C₁₂H₂₆ 170.33 [1] 216 [1] - -
n-decane Decane C₁₀H₂₂ 142.28 [1] 174 [1] - -
2-methylundecane - C₁₂H₂₆ 170.33 [1] - - -

Methodologies for Determining Critical Properties

Experimental Challenges and Indirect Methods

For heavy hydrocarbons like C10 and above, direct experimental determination of critical properties is challenging due to thermal decomposition at high temperatures before the critical point is attained [3]. This has led to reliance on predictive methods.

  • Gas Chromatography (GC) with Mass Spectrometry (MS) and Flame Ionization Detection (FID): This method separates and identifies compounds in a mixture [4]. The Kováts Retention Index (KRI) can be used to relate a compound's retention time to its properties [5]. For alkanes, this data can determine Abraham model solute descriptors, enabling the prediction of physicochemical properties like critical points [5].
  • Dynamic Olfactometry and Chemical Characterization: While primarily for odor analysis, this method involves bubbling an inert gas through a substance and analyzing the vapor. GC-MS/FID characterizes volatile organic compounds (VOCs), identifying specific alkanes present in emissions [4].
Computational Molecular Simulations

Molecular simulations predict macroscopic system properties by modeling atomic-level interactions [3].

  • Force-Fields: Simulations use mathematical models to calculate potential energy. The TraPPE (Transferable Potentials for Phase Equilibria) force-field is particularly accurate for predicting critical properties of n-alkanes [3].
  • Volume-Expansion Molecular Dynamics (VEMD): This method starts with a liquid-phase system in an elongated box and uses canonical (NVT) molecular dynamics to achieve vapor-liquid equilibrium, allowing for the estimation of critical points [3].

Relationship of Alkane Structure to Critical Temperature

The diagram below illustrates the general trend between the carbon chain length of linear alkanes and their critical temperature, and where the branched isomer this compound fits in.

n_decane n-Decane (C10) n_undecane n-Undecane (C11) n_decane->n_undecane Increasing Tc n_dodecane n-Dodecane (C12) n_undecane->n_dodecane Increasing Tc branched This compound (Branched C12) n_dodecane->branched Lower Tc (Branching)

Interpretation Guide for Researchers

  • Branched vs. Linear Isomers: Branching in an alkane molecule generally reduces intermolecular van der Waals forces compared to its linear isomer. This typically results in a lower critical temperature (Tc) for branched alkanes, as illustrated in the diagram above.
  • Data Sources and Reliability: Be aware that many properties for heavy hydrocarbons, especially for specific branched compounds like this compound, are calculated (e.g., via the Joback method) rather than experimentally measured [2]. Always verify the origin of data for critical applications.
  • Application in Models: Critical properties are essential parameters for Equations of State (EOS) like Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK), which are widely used in the pharmaceutical and petroleum industries for process design involving phase equilibria [3].

References

cross-laboratory validation of 4-methylundecane RI values

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Cross-Laboratory RI Validation

The table below outlines the core elements your validation study should encompass, based on established analytical practices [1] [2].

Study Component Description & Purpose
Core Objective Validate the consistency of experimentally determined Retention Index (RI) values for 4-methylundecane across multiple laboratories and GC-MS instrument setups.
Primary Output A consolidated report with quantitative RI data, statistical analysis of inter-laboratory variance, and a standardized experimental protocol.
Key Experimental Factors Column stationary phase (e.g., DB-5MS), temperature program, and the use of a defined alkane standard mixture for RI calibration.

Detailed Experimental Methodology

To ensure your validation study is robust and reproducible, adhere to the following detailed protocols.

Sample Preparation
  • Volatile Compound Extraction: Use Headspace Solid-Phase Microextraction (HS-SPME). Incubate samples at 60°C for 55 minutes to extract volatile compounds using a 100 μm polydimethylsiloxane (PDMS) fiber [1].
  • Internal Standards: Consider adding a known internal standard to the sample to monitor analytical consistency.
  • Alkane Standard Mixture: Analyze a commercial C7-C40 n-alkane standard mixture under identical conditions to build the reference RI calibration curve [1].
Instrumental Analysis: GC-MS
  • Gas Chromatography (GC): Employ a GC system equipped with a standard non-polar to semi-polar capillary column (e.g., DB-5MS, 30m length, 0.25mm internal diameter, 0.25μm film thickness). Use Helium (99.999% purity) as the carrier gas [1] [2].
  • Temperature Program: A common starting protocol is: hold at 40°C for 2 minutes, ramp to 240°C at 5°C per minute, then hold for 5 minutes. This should be kept consistent across all participating labs [2].
  • Mass Spectrometry (MS): Operate the MS in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350 for broad detection [1] [2].
Data Processing & RI Calculation
  • RI Calculation: Calculate the RI for this compound using the Van den Dool and Kratz equation based on its retention time and the retention times of the bracketing n-alkanes [1].
  • Data Deconvolution (If needed): For complex samples where this compound co-elutes with other compounds, use chemometric techniques like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS). This method helps resolve overlapping chromatographic peaks and identify pure components, ensuring accurate identification and quantification [1].

Workflow for Cross-Laboratory Validation

The following diagram illustrates the complete experimental and data analysis workflow for the cross-laboratory validation study.

Start Start Validation Study Protocol Define Standardized GC-MS Protocol Start->Protocol Lab1 Laboratory 1 Protocol->Lab1 Lab2 Laboratory 2 Protocol->Lab2 Lab3 Laboratory N Protocol->Lab3 Distribute Protocol Analysis Analyze Sample & Alkane Standards Lab1->Analysis Lab2->Analysis Lab3->Analysis Data Calculate RI Values Analysis->Data Collect Collect All Data Data->Collect Stats Perform Statistical Analysis Collect->Stats Centralized Processing Report Publish Comparison Guide Stats->Report

Guidance for Data Compilation

Since specific RI values for this compound were not found, you will need to generate this data. Structure your findings and data collection using the following approach.

  • Create a Summary Table: Design a table to compile data from all participating laboratories. Columns should include: Laboratory ID, GC-MS Column Used, Average Experimental RI Value, Standard Deviation, and Number of Replicates (n).
  • Statistical Analysis: Perform statistical tests on the compiled data. Key metrics include:
    • Mean RI and Standard Deviation: Calculate the overall average RI and the standard deviation to measure variability.
    • Relative Standard Deviation (RSD): Express the standard deviation as a percentage of the mean (RSD = (Standard Deviation / Mean) * 100). An RSD < 1-2% typically indicates good inter-laboratory agreement.

References

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Wikipedia

4-methylundecane

Dates

Last modified: 04-14-2024

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